molecular formula C5H5F3N2 B137538 1-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 154471-65-5

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B137538
CAS No.: 154471-65-5
M. Wt: 150.1 g/mol
InChI Key: MQSLINQSJFALSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H5F3N2 and its molecular weight is 150.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSLINQSJFALSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381661
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154471-65-5
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a key fluorinated heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, imparted by the trifluoromethyl group, contribute to enhanced metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound and its important derivative, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Detailed experimental protocols, quantitative data, and safety information are presented to support researchers and professionals in drug discovery and development.

Chemical Properties

The physicochemical properties of this compound and its related compounds are crucial for their application in synthesis and drug design. A summary of these properties is provided in the tables below.

This compound
PropertyValueSource
CAS Number 154471-65-5[1]
Molecular Formula C₅H₅F₃N₂[1]
Molecular Weight 150.10 g/mol [1]
Boiling Point Not explicitly stated, but distillation fractions collected between 73-85 °C at 70-150 mbar[2]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole[1]
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This isomer is a common and important intermediate in the synthesis of various functionalized pyrazoles.

PropertyValueSource
CAS Number 122431-37-2[3]
Molecular Formula C₅H₅F₃N₂O[3]
Molecular Weight 166.10 g/mol [3]
Melting Point 177 - 179 °C[4][5]
Boiling Point 224.4±35.0 °C (Predicted)[5]
Density 1.50±0.1 g/cm³ (Predicted)[5]
pKa 8.08±0.28 (Predicted)[5]
IUPAC Name 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[3]
This compound-4-carboxylic acid

A carboxylated derivative with applications as a building block.

PropertyValueSource
CAS Number 113100-53-1[6]
Molecular Formula C₆H₅F₃N₂O₂[6]
Molecular Weight 194.11 g/mol [6]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been approached through various methods. Below are detailed protocols for key synthetic routes.

Synthesis of this compound

A practical, high-yielding method for the synthesis of this compound involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO) with methylhydrazine.[2]

Experimental Protocol:

  • Dissolve (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (270 g, 1.61 mol) in methanol (750 mL).

  • Cool the resulting solution in an ice-water bath.

  • Slowly add methylhydrazine (88.3 mL, 77.7 g, 1.69 mol) dropwise over 20 minutes.

  • Heat the reaction mixture to 55 °C and stir in dry air for 20 hours.

  • Upon completion, remove the solvent by rotary evaporation.

  • Subject the residue to decompression distillation to separate the isomers.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification ETFBO (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene in Methanol Step1 1. Cool in ice-water bath ETFBO->Step1 MeNHNH2 Methylhydrazine Step2 2. Add Methylhydrazine dropwise (20 min) MeNHNH2->Step2 Step3 3. Heat to 55 °C, stir for 20 hours Step2->Step3 Step4 4. Rotary Evaporation Step3->Step4 Step5 5. Decompression Distillation Step4->Step5 Product This compound Step5->Product

Synthesis of this compound.
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A high-selectivity method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with aqueous methyl hydrazine.[7][8]

Experimental Protocol:

  • Heat ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.81 mol) to 85 °C.

  • Add 40% aqueous methyl hydrazine (103.2 g, 0.9 mol) over a period of 2 hours, maintaining the temperature between 90 to 94 °C.

  • Stir the reaction mixture for 2 hours at 90 to 94 °C.

  • Add water (260 g).

  • Distill off 47 g of distillate at ambient pressure and 92 to 96 °C over 40 minutes.

  • Cool the resulting mixture to 10 °C.

  • Collect the crystallized material by filtration.

  • Wash the collected solid with water (230 g).

  • Dry the product under vacuum (20 mbar) at 50 °C.

This method yields the desired product with high purity (99.7% by ¹H-NMR) and selectivity.[8]

G cluster_reactants Reactants cluster_process Reaction & Workup ETFAA Ethyl 4,4,4-trifluoroacetoacetate Step1 1. Heat ETFAA to 85 °C ETFAA->Step1 MeNHNH2_aq Aqueous Methyl Hydrazine (40%) Step2 2. Add MeNHNH2 (2h, 90-94 °C) MeNHNH2_aq->Step2 Step1->Step2 Step3 3. Stir (2h, 90-94 °C) Step2->Step3 Step4 4. Add Water Step3->Step4 Step5 5. Distillation Step4->Step5 Step6 6. Cool to 10 °C Step5->Step6 Step7 7. Filtration Step6->Step7 Step8 8. Wash with Water Step7->Step8 Step9 9. Dry under vacuum Step8->Step9 Product 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Step9->Product

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Reactivity and Functionalization

This compound can undergo various functionalization reactions, making it a versatile building block. Lithiation followed by reaction with electrophiles allows for the introduction of functional groups such as aldehydes, carboxylic acids, and boronic esters.[9][10] Bromination can also be achieved using N-bromosuccinimide (NBS) in mild conditions.[9][10]

G cluster_functionalization Functionalization Pathways cluster_products Functionalized Products Start This compound Lithiation Lithiation Start->Lithiation Bromination Bromination (NBS) Start->Bromination Aldehyde Aldehyde Derivative Lithiation->Aldehyde CarboxylicAcid Carboxylic Acid Derivative Lithiation->CarboxylicAcid BoronPinacolate Boron Pinacolate Derivative Lithiation->BoronPinacolate Bromo Bromo-substituted Pyrazole Bromination->Bromo

Functionalization of this compound.

Safety and Handling

Safe handling of this compound and its derivatives is essential in a laboratory setting.

General Precautions:

  • Handle in a well-ventilated place.[11]

  • Wear suitable protective clothing, including gloves and eye/face protection.[11][12]

  • Avoid contact with skin and eyes.[11]

  • Avoid the formation of dust and aerosols.[11]

  • Keep away from heat and sources of ignition.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • In case of skin contact: Wash off with soap and plenty of water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes.[11]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][11][12]

Conclusion

This compound is a valuable scaffold in medicinal and agrochemical research. This guide has provided a detailed overview of its chemical properties, robust synthetic protocols for its preparation and the synthesis of the key intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and essential safety information. The functionalization pathways highlighted demonstrate its versatility as a building block for creating diverse chemical libraries for screening and development. The provided data and methodologies aim to facilitate further research and application of this important fluorinated pyrazole.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives. It is important to note that while data for the specific target molecule is compiled where available, some spectral information is derived from closely related analogs, as comprehensive data for the parent compound is not always available in a single source.

Table 1: NMR Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent Notes
¹H NMR
N-CH₃~3.80s-DMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
Pyrazole H-4~6.5 - 7.0d or sCDCl₃Expected region for the proton at the 4-position of the pyrazole ring.
Pyrazole H-5~7.5 - 8.0d or sCDCl₃Expected region for the proton at the 5-position of the pyrazole ring.
¹³C NMR
N-CH₃~36.5DMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
C-3~138 (q)qJ(C,F) ≈ 37 HzDMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
C-4~97 - 105DMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
C-5~143 - 145DMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
CF₃~121 (q)qJ(C,F) ≈ 269 HzDMSO-d₆Data for a related compound: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative.[1]
¹⁹F NMR
C-CF₃~ -60 to -67s-DMSO / CDCl₃A singlet is expected for the CF₃ group. The precise shift can vary based on the solvent and reference standard used.[2][3]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Frequency (cm⁻¹) Intensity Notes
C-H (Aromatic/Heteroaromatic)~3100 - 3000MediumStretching vibrations of the pyrazole ring C-H bonds.
C-H (Aliphatic)~2950 - 2850MediumStretching vibrations of the N-methyl group.
C=N / C=C (Ring)~1600 - 1450Medium-StrongStretching vibrations of the pyrazole ring.
C-F (in CF₃)~1350 - 1100StrongSymmetric and asymmetric stretching vibrations of the trifluoromethyl group. A strong band around 1321 cm⁻¹ is characteristic for an Ar-CF₃ group.[3]

Table 3: Mass Spectrometry (MS) Data

Technique m/z Relative Intensity (%) Assignment
ESI-HRMSCalculated for C₅H₅F₃N₂ [M+H]⁺: 151.0478-Protonated molecule.
Found: Varies with experiment-
EI-MS150[M]⁺
131[M-F]⁺
81[M-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of similar fluorinated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance 400 NMR spectrometer (or equivalent) operating at 400 MHz for ¹H, 101 MHz for ¹³C, and 376 MHz for ¹⁹F nuclei.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound may be used.

  • ¹H NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 16 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Spectroscopy : The spectrum is acquired with a spectral width of approximately 200 ppm. Proton decoupling is often employed to obtain sharp singlets for the CF₃ group.

Infrared (IR) Spectroscopy

  • Instrumentation : A Thermo Scientific Nicolet iS5 FT-IR spectrometer (or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation : A high-resolution mass spectrometer such as a Shimadzu QP2010 SE GC-MS for Electron Ionization (EI) or a Waters Xevo G2-XS QTof for Electrospray Ionization (ESI).

  • Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. For EI, the sample can be introduced via a direct insertion probe or after separation by gas chromatography.

  • Data Acquisition : In ESI-MS, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. In EI-MS, the electron energy is typically set to 70 eV. The mass analyzer is scanned over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Visualizations

Diagram 1: General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Detection, Mass Assignment) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 154471-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis and functionalization, and relevant safety information.

Core Chemical and Physical Properties

This compound is a substituted pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group significantly influences its electronic properties, making it a valuable intermediate in organic synthesis.[1]

PropertyValueSource
CAS Number 154471-65-5[2][3][4]
Molecular Formula C5H5F3N2[3][4][5][6][7]
Molecular Weight 150.10 g/mol [3][4][5][6]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole[3]
Physical Form Liquid
Boiling Point 137.7 °C at 760 mmHg
Flash Point 37.1 °C
Purity 96% - 98%[5][8]
InChI Key MQSLINQSJFALSP-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. A common and practical method starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][9]

Synthesis from (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene

A detailed experimental protocol for the synthesis of a mixture of this compound and its isomer, followed by separation, is described below.[4]

Materials:

  • (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO)

  • Methylhydrazine

  • Methanol

Procedure:

  • Dissolve (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (270 g, 1.61 mol) in methanol (750 mL).

  • Cool the resulting solution in an ice-water bath.

  • Slowly add methylhydrazine (88.3 mL, 77.7 g, 1.69 mol) dropwise over 20 minutes.

  • Heat the reaction mixture to 55 °C and stir at this temperature for 20 hours in the presence of dry air (using a drying tube).

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Subject the residue to decompression distillation for separation of the isomers.

    • Collect the first fraction at 150 mbar and a collection temperature of 73-85 °C to obtain a mixture of isomers.

    • Collect the second fraction at 70 mbar and a collection temperature of 75-85 °C to yield 24 g of 1-methyl-3-trifluoromethyl-1H-pyrazole.

The total yield for this process is reported to be 153 g (63%).[4]

G cluster_synthesis Synthesis Workflow ETFBO ETFBO in Methanol ReactionMixture Reaction Mixture ETFBO->ReactionMixture Methylhydrazine Methylhydrazine Methylhydrazine->ReactionMixture Heating Heat to 55°C Stir for 20h ReactionMixture->Heating Evaporation Rotary Evaporation Heating->Evaporation Distillation Decompression Distillation Evaporation->Distillation Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazole Distillation->Product

Caption: Synthesis workflow for this compound.

Chemical Reactions and Functionalization

This compound serves as a versatile intermediate for introducing the trifluoromethyl-pyrazole moiety into more complex molecules. Functionalization can be achieved at various positions of the pyrazole ring.

Lithiation and Functionalization at the 5-Position

The 5-position of this compound can be functionalized through lithiation followed by quenching with an electrophile.[1][9] This method allows for the introduction of a variety of functional groups, which is crucial for the synthesis of diverse derivatives for applications in medicinal and agrochemistry.[1][9]

G cluster_functionalization Functionalization Workflow Start 1-Methyl-3-(trifluoromethyl) -1H-pyrazole Lithiation Lithiation (e.g., n-BuLi) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Quenching Quenching Intermediate->Quenching Electrophile Electrophile (E+) Electrophile->Quenching Product 5-Functionalized Pyrazole Quenching->Product

Caption: General workflow for the functionalization at the 5-position.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification: [8]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2][10][11][12] It should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[12]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds, making this pyrazole derivative a valuable building block in drug discovery and agrochemical development.[1] Its derivatives have been explored for various therapeutic targets and as active ingredients in pesticides.

References

Technical Guide: Physical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group can substantially alter the physicochemical properties of the parent pyrazole ring, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacokinetic studies. This guide provides a summary of the available physical property data for this compound (CAS RN: 154471-65-5) and outlines the standard experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that the currently available data is predominantly based on computational predictions.

Physical PropertyValueData Type
Molecular Formula C₅H₅F₃N₂-
Molecular Weight 150.10 g/mol Computed[1]
Appearance Colorless to light yellow liquidExperimental[2]
Boiling Point 137.7 ± 35.0 °CPredicted[2][3]
Density 1.32 g/mLPredicted[2][3]
pKa -0.71 ± 0.10Predicted[2]
Storage Temperature 2-8°CRecommendation

Experimental Protocols

Precise experimental determination of the physical properties of this compound is crucial for its practical application. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient approach for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating mantle or Bunsen burner

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing a heat transfer fluid, ensuring the sample is below the fluid level.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4][5]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for the precise determination of the density of liquids.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The pycnometer containing the sample is brought to the same constant temperature in the water bath.

  • The mass of the pycnometer filled with the sample is accurately measured.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or synthesized batch of this compound.

G cluster_0 Characterization Workflow cluster_1 Specific Measurements A Sample Acquisition (this compound) B Purity Assessment (e.g., GC-MS, NMR) A->B C Physical Property Measurement B->C D Boiling Point Determination C->D E Density Measurement C->E F Solubility Studies C->F G Refractive Index Measurement C->G H Data Analysis and Reporting D->H E->H F->H G->H

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key characterization data for 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This fluorinated heterocyclic compound is a significant building block in the synthesis of various agrochemicals and pharmaceuticals.

Molecular Structure and Bonding

This compound possesses a planar five-membered aromatic pyrazole ring. The ring consists of three carbon atoms and two adjacent nitrogen atoms, with a methyl group substituted at the N1 position and a trifluoromethyl group at the C3 position. The aromaticity of the pyrazole ring results in delocalized π-electrons across the ring system, contributing to its stability.

The bonding within the pyrazole ring is characterized by covalent bonds with significant sp² hybridization of the carbon and nitrogen atoms. The trifluoromethyl group, a strong electron-withdrawing group, influences the electronic properties of the pyrazole ring, impacting its reactivity and intermolecular interactions.

Molecular Geometry
Parameter Value
Bond Lengths (Å)
N1-N21.358
N1-C51.445
N2-C31.328
C3-C41.397
C4-C51.334
**Bond Angles (°) **
C5-N1-N2112.1
N1-N2-C3106.3
N2-C3-C4112.2
C3-C4-C5104.5
N1-C5-C4104.9

Note: Data is based on the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and serves as a close approximation.

The overall molecular structure is depicted in the following diagram:

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of this compound are primarily achieved through spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data.

Property Value
Molecular Formula C₅H₅F₃N₂
Molecular Weight 150.10 g/mol
CAS Number 154471-65-5
Boiling Point 137.7 ± 35.0 °C (Predicted)
Density 1.32 g/mL (Predicted)
¹H NMR (CDCl₃, ppm) δ 7.4 (d, 1H), 6.4 (d, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 143 (q), 122 (q), 121, 106, 37
FTIR (cm⁻¹) ~3000 (C-H), ~1500-1600 (C=C, C=N), ~1100-1350 (C-F)
Mass Spectrum (m/z) 150 (M+), fragments corresponding to loss of H, F, CF₃, and N₂

Experimental Protocols

Synthesis of this compound[1]

A common and practical method for the synthesis of this compound involves the reaction of a trifluoromethylated β-dicarbonyl compound with methylhydrazine. This typically results in a regioisomeric mixture of this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be separated.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol

Procedure:

  • Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add methylhydrazine dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of regioisomers, can be purified and the isomers separated by fractional distillation under reduced pressure.

synthesis_workflow start Start: Reactants reactants 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine in Ethanol start->reactants reaction Reaction at 0°C to RT reactants->reaction workup Solvent Removal reaction->workup separation Fractional Distillation workup->separation product This compound separation->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the proton NMR spectrum. The expected signals include a singlet for the methyl protons and two doublets for the pyrazole ring protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals for the methyl carbon, the two pyrazole ring carbons, the carbon bearing the trifluoromethyl group (which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon itself (also a quartet).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: A PerkinElmer FTIR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include C-H stretching, C=C and C=N ring stretching, and strong C-F stretching bands.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with electron ionization (EI) capability, such as a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Introduction: Introduce a dilute solution of the sample into the GC, which will separate it from any residual impurities before it enters the mass spectrometer.

  • Analysis: In the mass spectrometer, the molecule will be ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Common fragmentation patterns for pyrazoles include the loss of a hydrogen atom, a fluorine atom, the trifluoromethyl group, and the expulsion of N₂.

An In-depth Technical Guide to the Discovery and History of Trifluoromethyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key developments in the field of trifluoromethyl-pyrazoles. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, biological activities, and therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group to the pyrazole ring has proven to be a transformative strategy in drug design. The unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. This strategic incorporation has led to the development of several blockbuster drugs and a plethora of promising clinical candidates, solidifying the importance of trifluoromethyl-pyrazoles in modern pharmacology.

A Historical Perspective: From Pyrazole's Discovery to the Trifluoromethyl Era

The journey of trifluoromethyl-pyrazoles is built upon two parallel historical streams: the discovery of the pyrazole ring and the advent of fluorine in medicinal chemistry.

  • 1883: The history of pyrazoles begins with the pioneering work of German chemist Ludwig Knorr, who first synthesized a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This foundational reaction, known as the Knorr pyrazole synthesis, opened the door to the exploration of this new class of heterocyclic compounds.

  • 1927: The biological significance of trifluoromethyl groups was first investigated by F. Lehmann. This early work laid the groundwork for the future use of this moiety in drug design.

  • Mid-20th Century: The intentional introduction of fluorine into bioactive molecules began to gain traction. The unique properties conferred by the fluorine atom were increasingly recognized for their potential to improve drug efficacy and metabolic stability.

  • 1968: One of the earliest reports on the synthesis of trifluoromethyl-pyrazoles was published by H. G. Garg, detailing the reaction of trifluoromethyl-β-diketones with hydrazines. This work marked a significant step towards the targeted synthesis of these fluorinated heterocycles.

  • Late 20th Century: The field witnessed a surge of interest in trifluoromethyl-pyrazoles, driven by the need for more potent and selective therapeutic agents. The development of new synthetic methodologies, including advancements in (3+2)-cycloaddition reactions, provided researchers with more efficient ways to access a diverse range of trifluoromethyl-pyrazole derivatives. A notable pioneer in this area was Tanaka, whose work on 1,3-dipolar cycloadditions significantly contributed to the synthetic toolbox for creating these compounds.[1]

  • 1990s to Present: This period marks the "golden age" of trifluoromethyl-pyrazoles, with the discovery and development of numerous clinically successful drugs. The anti-inflammatory drug Celecoxib, the insecticide Fipronil, and a new generation of tyrosine kinase inhibitors have firmly established the trifluoromethyl-pyrazole scaffold as a cornerstone of modern medicinal and agrochemical research. The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with over half of all publications on the topic being published in the last five years.[2]

Synthetic Methodologies: Crafting the Core Structure

A variety of synthetic strategies have been developed to construct the trifluoromethyl-pyrazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of β-Diketones with Hydrazines

This classical and widely used method involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. The reaction typically proceeds in a protic solvent, often with acid catalysis.

Experimental Protocol: Synthesis of Celecoxib

A representative protocol for the synthesis of the COX-2 inhibitor Celecoxib is as follows:

  • Reaction Setup: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • Catalysis and Reflux: A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization to yield pure Celecoxib.

[3+2] Cycloaddition Reactions

This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring. For the synthesis of trifluoromethyl-pyrazoles, trifluoromethylated 1,3-dipoles are employed.

Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)pyrazoles

An efficient [3+2] cycloaddition for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles has been reported:

  • Reaction Setup: A mixture of a trifluoromethyl-substituted alkene and a trifluoroacetohydrazonoyl bromide is prepared in a suitable solvent.

  • Base-mediated Cycloaddition: A base, such as triethylamine, is added to the mixture to facilitate the in situ generation of the nitrile imine, which then undergoes a [3+2] cycloaddition with the alkene.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion.

  • Purification: The resulting mixture is purified by column chromatography to afford the desired 3,5-bis(trifluoromethyl)pyrazole or pyrazoline product.[3]

Synthesis of Fipronil

The insecticide Fipronil is a prominent example of a commercially successful trifluoromethyl-pyrazole. Its synthesis is a multi-step process.

Experimental Protocol: Key Oxidation Step in Fipronil Synthesis

A crucial step in the commercial production of Fipronil is the controlled oxidation of a thiopyrazole intermediate:

  • Reaction Setup: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole is dissolved in a mixture of trichloroacetic acid and chlorobenzene, with the addition of boric acid.

  • Oxidation: The mixture is cooled, and aqueous hydrogen peroxide (50%) is added. The reaction is stirred for an extended period (e.g., 20 hours).

  • Work-up and Purification: After the reaction is complete, a standard work-up procedure is followed. The crude Fipronil is then purified by recrystallization from a suitable solvent system, such as chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to yield the final product with high purity.[4]

Biological Activities and Therapeutic Applications

Trifluoromethyl-pyrazoles have demonstrated a remarkable range of biological activities, leading to their use in various therapeutic areas and in agriculture.

Anti-inflammatory and Analgesic Agents

The most well-known example in this category is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain. The trifluoromethyl group is crucial for its COX-2 selectivity and potency.

Anticancer Agents

A significant number of FDA-approved tyrosine kinase inhibitors (TKIs) for cancer treatment feature a trifluoromethyl-pyrazole scaffold. These drugs target specific signaling pathways that are dysregulated in cancer cells.

  • Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC).[1]

  • Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[5]

  • Erdafitinib: A pan-FGFR kinase inhibitor for urothelial carcinoma.[6]

  • Avapritinib: An inhibitor of KIT and PDGFRA kinases for gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[7]

Antimicrobial Agents

Derivatives of trifluoromethyl-pyrazole have shown potent activity against a range of microbial pathogens, including drug-resistant bacteria.

Agrochemicals

The trifluoromethyl-pyrazole core is also prevalent in agrochemicals. Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels.[8] Other trifluoromethyl-pyrazole derivatives have been developed as herbicides and fungicides.[6]

Quantitative Data

The following tables summarize key quantitative data for selected trifluoromethyl-pyrazole derivatives, highlighting their biological activity and pharmacokinetic properties.

Table 1: Inhibitory Activity of Trifluoromethyl-Pyrazole Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Disease Indication
CrizotinibALK, ROS1ALK: 20; ROS1: 40Non-Small Cell Lung Cancer
RuxolitinibJAK1, JAK2JAK1: 3.3; JAK2: 2.8Myelofibrosis, Polycythemia Vera
ErdafitinibFGFR1, FGFR2, FGFR3, FGFR4FGFR1: 1.2; FGFR2: 2.5; FGFR3: 4.6; FGFR4: 2.9Urothelial Carcinoma
AvapritinibKIT D816V, PDGFRA D842VKIT D816V: 0.27; PDGFRA D842V: 0.24GIST, Systemic Mastocytosis

Table 2: Anticancer Activity of Experimental Trifluoromethyl-Pyrazoles

CompoundCell LineIC50 (µM)Cancer Type
Compound 5eMCF-715.54Breast Cancer[5]
Compound 4jHCT1161.1Colon Carcinoma[5]
Compound 33HCT116< 23.7Colon Carcinoma[7]
Compound 25HT293.17Colon Carcinoma[7]
Compound 37MCF-75.21Breast Cancer[7]

Table 3: Pharmacokinetic Properties of Selected Trifluoromethyl-Pyrazole Drugs

DrugBioavailability (%)Tmax (hours)Half-life (hours)Protein Binding (%)
Crizotinib434-64291
Ruxolitinib~951-2397
Erdafitinib~802.5-65999
AvapritinibNot fully established2-432-5798.8

Table 4: Physicochemical Properties of Selected Trifluoromethyl-Pyrazoles

CompoundMolecular Weight ( g/mol )pKaLogP
Celecoxib381.3711.13.5
Crizotinib450.349.4, 5.583.3
Ruxolitinib306.374.72.0
Erdafitinib446.539.2, 1.94.3
Avapritinib498.54Not available4.1

Signaling Pathways and Mechanisms of Action

Trifluoromethyl-pyrazoles exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for key trifluoromethyl-pyrazole drugs.

COX-2 Inhibition by Celecoxib

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: COX-2 signaling pathway and inhibition by Celecoxib.

ALK Tyrosine Kinase Inhibition by Crizotinib

// Nodes EML4_ALK [label="EML4-ALK Fusion Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Crizotinib [label="Crizotinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EML4_ALK -> PI3K_AKT; EML4_ALK -> RAS_MAPK; EML4_ALK -> JAK_STAT; PI3K_AKT -> Proliferation; RAS_MAPK -> Proliferation; JAK_STAT -> Proliferation; Crizotinib -> EML4_ALK [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

JAK-STAT Pathway Inhibition by Ruxolitinib

// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK1/JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine_Receptor -> JAK; JAK -> STAT [label="Phosphorylation", fontcolor="#5F6368"]; STAT -> STAT_dimer; STAT_dimer -> Nucleus; Nucleus -> Gene_Expression; Ruxolitinib -> JAK [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335", style=dashed]; } dot Caption: Ruxolitinib inhibits JAK1/JAK2, preventing STAT phosphorylation and gene expression.

Conclusion and Future Directions

The trifluoromethyl-pyrazole scaffold has unequivocally demonstrated its value in the development of clinically and commercially successful molecules. Its journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of strategic molecular design. The unique combination of the pyrazole's versatile biological activity and the trifluoromethyl group's advantageous physicochemical properties continues to inspire the design of novel therapeutic agents.

Future research in this area is likely to focus on:

  • New Therapeutic Targets: Exploring the potential of trifluoromethyl-pyrazoles against a wider range of biological targets, including emerging disease-relevant proteins.

  • Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.

  • Novel Synthetic Methodologies: Developing more efficient, sustainable, and scalable synthetic routes to access structurally complex trifluoromethyl-pyrazole derivatives.

  • Overcoming Drug Resistance: Engineering new trifluoromethyl-pyrazole-based drugs that can overcome acquired resistance to existing therapies.

The rich history and proven success of trifluoromethyl-pyrazoles provide a strong foundation for future innovations. As our understanding of disease biology deepens and synthetic capabilities expand, this remarkable scaffold is poised to deliver the next generation of life-changing medicines.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It details its known chemical transformations, including functionalization reactions and photochemical rearrangements, and outlines protocols for assessing its stability under various stress conditions as mandated by international guidelines. This document is intended to be a valuable resource for researchers and professionals involved in the development of molecules incorporating this important heterocyclic scaffold.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a molecular weight of 150.10 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₅F₃N₂PubChem
Molecular Weight150.10 g/mol PubChem
Boiling Point137.7 ± 35.0 °C (Predicted)ChemicalBook
Density1.32 g/mLChemicalBook
pKa-0.71 ± 0.10 (Predicted)ChemicalBook
AppearanceColorless to light yellow liquidChemicalBook

Reactivity

The pyrazole ring in this compound is susceptible to various chemical transformations, allowing for its elaboration into more complex molecules. The trifluoromethyl group significantly influences the electron density of the ring, affecting its reactivity.

Functionalization Reactions

The pyrazole core can be functionalized at various positions through reactions such as lithiation and bromination. These reactions are crucial for introducing new functional groups and building molecular complexity.

  • Lithiation: The 5-position of the pyrazole ring can be functionalized via lithiation in a flow reactor, followed by trapping with a range of electrophiles. This allows for the introduction of aldehyde, carboxylic acid, boronic acid pinacol ester, lithium sulfinate, and sulfonyl chloride groups.

  • Bromination: Bromination of this compound can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Photochemical Reactivity

Upon irradiation with UV light, this compound undergoes a photochemical rearrangement. This process involves an electrocyclic ring closure, leading to the formation of imidazole isomers. The primary photoproducts are 1-methyl-2-(trifluoromethyl)imidazole and 1-methyl-4-(trifluoromethyl)imidazole. It is suggested that 1-methyl-4-(trifluoromethyl)imidazole may also be a secondary product arising from the further rearrangement of 1-methyl-2-(trifluoromethyl)imidazole.

G cluster_reactivity Photochemical Rearrangement 1_Methyl_3_trifluoromethyl_1H_pyrazole This compound Electrocyclic_Ring_Closure Electrocyclic Ring Closure 1_Methyl_3_trifluoromethyl_1H_pyrazole->Electrocyclic_Ring_Closure UV Irradiation 1_Methyl_2_trifluoromethyl_imidazole 1-Methyl-2-(trifluoromethyl)imidazole Electrocyclic_Ring_Closure->1_Methyl_2_trifluoromethyl_imidazole 1_Methyl_4_trifluoromethyl_imidazole 1-Methyl-4-(trifluoromethyl)imidazole Electrocyclic_Ring_Closure->1_Methyl_4_trifluoromethyl_imidazole 1_Methyl_2_trifluoromethyl_imidazole->1_Methyl_4_trifluoromethyl_imidazole Secondary Rearrangement G cluster_workflow Forced Degradation Workflow Start This compound Sample Acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C, 24h) Start->Base Oxidative Oxidation (5% H₂O₂, 80°C, 3h) Start->Oxidative Thermal Thermal Stress (105°C, 24h) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Identify Degradants Quantify Degradation Determine Degradation Pathway Analysis->Results

References

1-Methyl-3-(trifluoromethyl)-1H-pyrazole IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, covering its nomenclature, physical and chemical properties, and a representative synthesis protocol.

IUPAC Nomenclature and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-methyl-3-(trifluoromethyl)pyrazole [1]. It is also widely known by its registry number, CAS 154471-65-5[1]. Due to its significance as a building block in medicinal and agrochemistry, it has accumulated a variety of synonyms across different databases and suppliers.

A comprehensive list of these alternative identifiers is provided below to aid in cross-referencing and literature searches.

Type Identifier
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole
CAS Number 154471-65-5
Depositor-Supplied Synonyms This compound
1-methyl-3-(trifluoromethyl)pyrazole
1-Methyl-3-trifluoromethyl-1H-pyrazole
1H-Pyrazole, 1-methyl-3-(trifluoromethyl)-
1-methyl-3-trifluoromethylpyrazol
3-trifluoromethyl-1-methylpyrazole
Other Identifiers DTXSID20381661
RefChem:231742
DTXCID50332686
MFCD00179867
SCHEMBL73630
SCHEMBL174430
SCHEMBL6021581
BCP05376
SBB055829
STL583917
AKOS005169532
AC-4835
CS-W010973
SY064616
TS-01970
DB-015689
ST45256071
EN300-124084
F068641
Z1201619574

Source: PubChem CID 2780404[1]

Physicochemical Properties

A summary of the key computed physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

Property Value
Molecular Formula C₅H₅F₃N₂
Molecular Weight 150.10 g/mol
Exact Mass 150.04048265 Da
Complexity 123
XLogP3-AA 1.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Topological Polar Surface Area 17.8 Ų
Heavy Atom Count 10
Formal Charge 0

Source: PubChem CID 2780404[1]

Experimental Protocols: Synthesis

A practical and high-yielding synthetic method for producing this compound and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been developed.[2][3] The process begins with the synthesis of a regioisomeric mixture from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by separation.[2][3]

Representative Protocol for the Synthesis of the Regioisomeric Mixture:

  • (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO) (270 g, 1.61 mol, 1.00 eq.) is dissolved in methanol (750 mL).[4]

  • The resulting solution is cooled in an ice-water bath.[4]

  • Methylhydrazine (88.3 mL, 77.7 g, 1.69 mol, 1.05 eq.) is slowly added dropwise over 20 minutes.[4]

  • The reaction mixture is then heated to 55 °C and stirred in dry air at this temperature for 20 hours.[4]

  • Upon completion, the solvent is removed by rotary evaporation.[4]

  • The residue is subjected to decompression distillation to separate the isomers.[4]

Further functionalization of this compound can be achieved through methods such as lithiation in a flow reactor, followed by trapping with various electrophiles to introduce groups like aldehyde, carboxylic acid, or boron pinacolate.[2][3] Bromination using N-bromosuccinimide (NBS) under mild conditions is also a viable method for introducing a bromine atom.[2][3]

Nomenclature and Isomerism

The nomenclature of trifluoromethylated pyrazoles can be complex due to the potential for different substitution patterns on the pyrazole ring. The relationship between the core reactant, methylhydrazine, and the resulting regioisomers is a key concept for synthetic chemists.

G cluster_reactants Reactants cluster_products Regioisomeric Products 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 4-ethoxy-1,1,1-trifluoro-3-buten-2-one This compound This compound 4-ethoxy-1,1,1-trifluoro-3-buten-2-one->this compound + Methylhydrazine 1-methyl-5-(trifluoromethyl)-1H-pyrazole 1-methyl-5-(trifluoromethyl)-1H-pyrazole 4-ethoxy-1,1,1-trifluoro-3-buten-2-one->1-methyl-5-(trifluoromethyl)-1H-pyrazole + Methylhydrazine Methylhydrazine Methylhydrazine

Caption: Synthesis of pyrazole regioisomers from a common precursor.

References

Theoretical Investigations of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies on 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's structural, spectroscopic, and electronic properties.

Introduction

This compound is a heterocyclic compound of significant interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Theoretical studies, in conjunction with experimental data, provide crucial insights into the molecular characteristics that govern the bioactivity of these compounds, thereby facilitating rational drug design. This guide will delve into the computational and spectroscopic methodologies employed to characterize this important molecule.

Molecular Structure and Properties

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular structure of this compound.
Tabulated Structural Data

The following table summarizes representative theoretical geometric parameters for the pyrazole ring, based on DFT calculations performed on similar pyrazole derivatives. These values provide an expected range for the structural characteristics of this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N1-N2-C3105.0
N2-C31.33N2-C3-C4111.0
C3-C41.42C3-C4-C5106.0
C4-C51.37C4-C5-N1108.0
C5-N11.36C5-N1-N2110.0

Note: These are representative values from DFT studies on related pyrazole compounds and may differ from the precise values for this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of this compound. Theoretical calculations can predict and help interpret experimental spectra, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, can predict the frequencies and intensities of infrared and Raman bands. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

The table below presents a selection of predicted vibrational frequencies for key functional groups, based on studies of analogous pyrazole derivatives.[8]

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2980-2900
C=N stretching1600-1550
C-C stretching (ring)1500-1400
C-F stretching1350-1100
N-N stretching1150-1050

Note: These are expected frequency ranges based on DFT calculations of similar molecules.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the assignment of experimental signals.[9][10]

NucleusPredicted Chemical Shift (ppm)
¹H NMR
CH₃3.8 - 4.2
H46.4 - 6.8
H57.5 - 7.9
¹³C NMR
CH₃35 - 40
C3145 - 150 (q, JC-F ≈ 35-40 Hz)
C4105 - 110
C5130 - 135
CF₃120 - 125 (q, JC-F ≈ 270-280 Hz)

Note: Predicted chemical shifts are relative to TMS and are based on theoretical studies of related trifluoromethyl-substituted pyrazoles.

Electronic Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing information about electronic transitions.[11] The calculated excitation energies and oscillator strengths can be correlated with experimentally observed absorption maxima. For pyrazole derivatives, typical electronic transitions are of the π → π* type.[12][13]

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO~210-230> 0.1
HOMO-1 → LUMO~240-260< 0.1

Note: These are representative values based on TD-DFT calculations on similar pyrazole systems.

Experimental and Computational Protocols

This section outlines the typical experimental and computational methodologies used in the study of this compound and its analogs.

Synthesis

A common and practical method for the synthesis of this compound involves the reaction of a suitable trifluoromethylated β-diketone or its enol ether derivative with methylhydrazine.[14] A general workflow for the synthesis is depicted below.

synthesis_workflow start Starting Materials (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Figure 2: General workflow for the synthesis and characterization.

Protocol for a Representative Synthesis:

  • To a solution of a trifluoromethylated precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) in a suitable solvent (e.g., ethanol), add methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up, involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.

  • The crude product is purified by distillation or column chromatography to yield the pure this compound.

Spectroscopic Measurements
  • FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer in the 4000-400 cm⁻¹ range using KBr pellets or as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) using a quartz cuvette.

Computational Methods

A general workflow for the theoretical study of this compound is presented below.

computational_workflow start Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation (UV-Vis Spectrum) geom_opt->tddft_calc analysis Data Analysis and Comparison with Experimental Data freq_calc->analysis nmr_calc->analysis tddft_calc->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Pyrazoles from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various functionalized pyrazole derivatives, utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole as a key building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making these pyrazole derivatives highly valuable in the fields of medicinal chemistry and agrochemistry.[1][2] This document outlines procedures for key transformations including lithiation for the introduction of diverse functional groups, bromination, and subsequent palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is a versatile heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1][3] Its functionalization allows for the creation of a diverse library of molecules with potential biological activity. Several drugs containing the pyrazole nucleus are used to treat various cancers, HIV, and pulmonary hypertension.[2]

Key Synthetic Strategies

The functionalization of this compound can be effectively achieved through several key synthetic strategies. These include:

  • Directed ortho-Metalation (DoM) via Lithiation: This method allows for the regioselective introduction of a variety of functional groups at the C5 position of the pyrazole ring.[3][4]

  • Halogenation: Bromination of the pyrazole ring, typically at the C4 or C5 position, provides a handle for further diversification through cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.[5][6]

The following sections provide detailed experimental protocols for these transformations.

Experimental Protocols

C5-Functionalization via Lithiation

Lithiation of this compound at the C5 position, followed by quenching with an appropriate electrophile, is a robust method for introducing a range of functional groups.[3][4] This reaction is often performed at low temperatures to ensure high regioselectivity.

Experimental Workflow for C5-Lithiation and Functionalization:

start This compound lithiation Lithiation (n-BuLi or LDA, THF, -78 °C) start->lithiation intermediate 5-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole lithiation->intermediate quench Quench with Electrophile (e.g., DMF, CO2, B(OiPr)3) intermediate->quench product C5-Functionalized Pyrazole quench->product

Caption: General workflow for the C5-functionalization of this compound via lithiation.

Protocol 3.1.1: Synthesis of this compound-5-carbaldehyde

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 3.1.2: Synthesis of this compound-5-carboxylic acid

  • Follow steps 1-3 from Protocol 3.1.1.

  • Bubble carbon dioxide (CO₂) gas through the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature while maintaining the CO₂ stream.

  • Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3.1.3: Synthesis of 1-Methyl-3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Follow steps 1-3 from Protocol 3.1.1.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(OiPr)pin, 1.5 eq) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for C5-Functionalization via Lithiation

ElectrophileProduct Functional GroupTypical Yield (%)
DMF-CHO70-85%
CO₂-COOH65-80%
B(OiPr)pin-B(pin)60-75%
Bromination of this compound

Bromination provides a key intermediate for subsequent cross-coupling reactions. The regioselectivity of bromination can be controlled by the reaction conditions.

Protocol 3.2.1: Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS, 1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Bromination of this compound

ReagentProductTypical Yield (%)
NBS4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole80-95%
Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituted pyrazole is a versatile substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

start 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base, Solvent, Heat) start->coupling product 4-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole coupling->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 3.3.2: Sonogashira Cross-Coupling

  • To a reaction vessel, add 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

  • Add a solvent such as triethylamine or a mixture of THF and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for Cross-Coupling Reactions

Coupling ReactionReactantProductTypical Yield (%)
Suzuki-MiyauraPhenylboronic acid1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole75-90%
Suzuki-Miyaura4-Methoxyphenylboronic acid1-Methyl-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole70-85%
SonogashiraPhenylacetylene1-Methyl-4-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole65-80%

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Organolithium reagents such as n-BuLi are pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and other heavy metal reagents are toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the synthesis of a wide array of functionalized pyrazoles from this compound. The resulting compounds are valuable for screening in drug discovery and agrochemical research programs.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a versatile building block in medicinal chemistry. Detailed protocols for its functionalization and its incorporation into bioactive molecules are provided, along with quantitative data on the biological activities of resulting compounds.

Introduction

This compound is a privileged scaffold in modern drug discovery, prized for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This five-membered heterocyclic compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects.[5][6][7] This document outlines synthetic methodologies for the derivatization of this compound and its application in the development of potent and selective therapeutic agents.

Synthetic Applications and Key Reactions

The this compound core can be readily functionalized at various positions, enabling the synthesis of diverse libraries of compounds for biological screening. A practical, high-yielding method for the synthesis of this compound starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[2][3][4]

Key functionalization reactions include:

  • Lithiation and Electrophilic Quench: Direct lithiation of the pyrazole ring followed by quenching with various electrophiles allows for the introduction of a wide range of functional groups such as aldehydes, carboxylic acids, and boronic esters.[2][3][4]

  • Bromination: Mild bromination using N-bromosuccinimide (NBS) provides brominated pyrazole intermediates, which are versatile handles for further transformations like cross-coupling reactions.[2][3][4]

  • Direct Ortho-Metalation (DoM): This strategy enables regioselective functionalization at the 5-position of the pyrazole ring.[2][3]

A general workflow for the synthesis and evaluation of drug candidates from this scaffold is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound functionalization Functionalization (e.g., Lithiation, Bromination) start->functionalization coupling Coupling with other building blocks functionalization->coupling library Library of Derivatives coupling->library invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based Assays) library->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar invivo In Vivo Models (e.g., Disease Models) adme ADME/Tox Profiling invivo->adme sar->coupling Iterative Optimization sar->invivo lead Lead Candidate adme->lead

Caption: General workflow for drug discovery using the this compound scaffold.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is exemplified by its presence in several clinically successful drugs and late-stage clinical candidates.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.[8][9]

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of arthritis.

  • Mavacoxib: A long-acting NSAID for the management of degenerative joint disease in dogs.[8][9]

The mechanism of action of these drugs involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[10]

Table 1: In Vitro Activity of Pyrazole-based COX Inhibitors

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference Compound
CelecoxibCOX-20.04375-
MavacoxibCOX-20.095>100-
Anticancer Agents: Kinase Inhibitors

The this compound moiety is a key component of several kinase inhibitors developed for cancer therapy.

  • Acrizanib (LHA510): A VEGFR-2 inhibitor designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration.[11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 signaling can effectively block tumor angiogenesis.[12]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Acrizanib Acrizanib Acrizanib->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Migration Cell Migration Src->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Acrizanib.

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)
Afuresertib derivativeAkt11.3HCT116
Compound 6Aurora A160HCT116, MCF7
AT7518 derivativeCDK2, CDK524, 23-

[14]

Anticoagulants: Factor Xa Inhibitors
  • Razaxaban: An orally available and specific inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade.[15]

Table 3: Antithrombotic Activity of Razaxaban

ParameterValueModel
Antithrombotic ED500.22 ± 0.05 mg/kg/hRabbit arterial thrombosis
Factor Xa Inhibition (at 3 mg/kg/h)91 ± 5%Ex vivo

[16]

Herbicides
  • Pyroxasulfone: A pre-emergence herbicide that inhibits the biosynthesis of very long-chain fatty acids in plants.[1][17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol describes a common method for the synthesis of a key intermediate.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aqueous methyl hydrazine (40% w/w)

  • Sulfuric acid (96% w/w) or Trifluoroacetic acid

  • Water

Procedure:

  • Charge a reactor with ethyl 4,4,4-trifluoroacetoacetate and aqueous sulfuric acid (0.09 eq).[18]

  • Heat the mixture to 85 °C.[18]

  • Add aqueous methyl hydrazine (1.11 eq) dropwise over 30 minutes, maintaining the temperature at 85 °C.[18]

  • Stir the reaction mixture at 85 °C for 2 hours.[18]

  • Distill off the low-boiling components at atmospheric pressure.[18]

  • Gradually add water during the distillation.[18]

  • Cool the resulting reaction mixture to 10 °C to induce crystallization.[18]

  • Collect the crystallized product by filtration, wash with water, and dry under vacuum.[18]

Protocol 2: General Procedure for the Synthesis of Celecoxib

This protocol outlines the synthesis of the COX-2 inhibitor Celecoxib.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[19]

  • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.[19]

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).[19]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[19]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.[19]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[19]

  • Purify the crude product by recrystallization to yield pure Celecoxib.[19]

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Test compounds

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, test compound solution (or vehicle control), and assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a diverse range of successful therapeutic agents and agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery and development programs.

References

Application of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a pivotal building block in the synthesis of a variety of modern agrochemicals. Its unique structural features, including the trifluoromethyl group which enhances metabolic stability and biological activity, make it a sought-after intermediate for the development of potent insecticides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-value agrochemical compounds, targeted at researchers, scientists, and drug development professionals in the agrochemical industry.

Insecticide Synthesis: Targeting the Ryanodine Receptor

Derivatives of this compound are key components in the synthesis of diamide insecticides, a class of compounds that exhibit exceptional efficacy against a broad spectrum of chewing pests. These insecticides, such as chlorantraniliprole and cyantraniliprole, act as potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium stores, which causes muscle paralysis and ultimately, death of the insect.[1]

The general synthetic approach involves the preparation of a pyrazole-4-carboxylic acid derivative, which is then coupled with a substituted anthranilamide to form the final active ingredient.

Signaling Pathway of Diamide Insecticides

The following diagram illustrates the mechanism of action of diamide insecticides on the insect ryanodine receptor.

Ryanodine_Receptor_Pathway cluster_extracellular Extracellular/Synaptic Cleft cluster_muscle_cell Muscle Cell cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum (SR) Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR Depolarization Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Uncontrolled Release) Ca_Store->Ca_Cytosol Ca²⁺ Efflux RyR->Ca_Store Opens Channel Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds and Activates Contraction Continuous Muscle Contraction & Paralysis Ca_Cytosol->Contraction Induces Death Insect Death Contraction->Death Leads to

Mechanism of action of diamide insecticides.

Fungicide Synthesis: Inhibition of Succinate Dehydrogenase

This compound-4-carboxamide derivatives are a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively control a wide range of fungal pathogens by targeting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[2][3]

Mechanism of Action of Pyrazole Carboxamide Fungicides

The following diagram illustrates the inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.

SDHI_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_respiratory_chain Electron Transport Chain Complex_I Complex I Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Electrons e⁻ Complex_II->Electrons Electron Transfer Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->Complex_II Oxidation Electrons->Complex_III Fungicide Pyrazole Carboxamide Fungicide Fungicide->Complex_II Binds to Ubiquinone Binding Site Inhibition Inhibition

Inhibition of fungal respiration by SDHI fungicides.

Quantitative Data on Efficacy

The following table summarizes the in vitro antifungal activity of various N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against several phytopathogenic fungi.

CompoundTarget FungusConcentration (µg/mL)Inhibition (%)Reference
6aGibberella zeae10073.2[4]
6bGibberella zeae100>50[5]
6cGibberella zeae100>50[5]
6aFusarium oxysporum10053.5[4]
6aCytospora mandshurica10048.7[4]

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of key intermediates and final agrochemical products derived from this compound.

General Synthetic Workflow

The overall workflow for the synthesis of pyrazole-based agrochemicals from this compound is depicted below.

Synthesis_Workflow A This compound B Functionalization at C4 (e.g., Vilsmeier-Haack Reaction) A->B C This compound-4-carbaldehyde B->C D Oxidation C->D E This compound-4-carboxylic acid D->E F Amide Coupling with Substituted Amine/Aniline E->F G Final Agrochemical Product (Fungicide/Insecticide) F->G

General synthesis workflow for pyrazole agrochemicals.
Protocol 1: Synthesis of this compound-4-carbaldehyde (Vilsmeier-Haack Reaction)

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound-4-carboxylic acid

Materials:

  • This compound-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone or a mixture of t-butanol and water

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Oxidation: In a round-bottom flask, dissolve this compound-4-carbaldehyde (1 equivalent) in acetone. Cool the solution in an ice bath. Prepare a solution of potassium permanganate (1.5-2 equivalents) in water and add it dropwise to the aldehyde solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material has disappeared.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to pH 1-2. A white precipitate of the carboxylic acid should form.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 3: General Procedure for Amide Coupling to Synthesize Pyrazole Carboxamide Fungicides

Materials:

  • This compound-4-carboxylic acid

  • Substituted aniline or amine

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend this compound-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline or amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific substrates and scales.

References

Protocols for the Lithiation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This key intermediate is valuable in the synthesis of functionalized pyrazoles, which are significant scaffolds in medicinal and agrochemical research.

The regioselective functionalization of this compound is a critical step in the development of novel compounds. Lithiation, followed by quenching with a suitable electrophile, allows for the introduction of a variety of functional groups at the 5-position of the pyrazole ring. Recent advancements have demonstrated the use of flow chemistry to achieve efficient and scalable synthesis of these derivatives.[1]

General Lithiation and Functionalization Pathway

The lithiation of this compound is typically achieved via a deprotonation reaction using a strong organolithium base, such as n-butyllithium (n-BuLi). The trifluoromethyl group at the 3-position directs the lithiation to the adjacent 5-position. The resulting lithiated intermediate is then reacted in situ with an electrophile to yield the desired 5-substituted pyrazole.

cluster_reaction Chemical Reaction Pathway Start This compound Intermediate 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yllithium Start->Intermediate + Base n-BuLi Base->Intermediate Product 5-Substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole Intermediate->Product + Electrophile Electrophile (E+) Electrophile->Product

Caption: Chemical reaction pathway for the lithiation of this compound.

Experimental Workflow Overview

A general workflow for the lithiation and subsequent functionalization of this compound, particularly utilizing a flow chemistry setup, is outlined below. This approach offers advantages in terms of reaction control, safety, and scalability.[1]

cluster_workflow Experimental Workflow Reagents Prepare solutions of: 1. This compound in THF 2. n-BuLi in hexanes Flow_Reactor Introduce reagents into a microreactor system Reagents->Flow_Reactor Lithiation Lithiation occurs in the flow reactor at a controlled temperature Flow_Reactor->Lithiation Quench The resulting organolithium intermediate is directly introduced into a solution of the electrophile Lithiation->Quench Workup Aqueous workup and extraction of the product Quench->Workup Purification Purification of the final product (e.g., chromatography) Workup->Purification

Caption: General experimental workflow for flow-based lithiation and functionalization.

Summary of Lithiation Conditions and Functionalization

While specific, detailed experimental data from primary literature was not fully accessible for a comprehensive quantitative summary, the following table outlines the general conditions and the types of functional groups that have been successfully introduced at the 5-position of this compound using this methodology.[1]

ParameterGeneral Protocol
Starting Material This compound
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Reaction Setup Flow reactor
Temperature Typically low temperatures (e.g., -78 °C to 0 °C) are used for lithiation to ensure stability of the organolithium intermediate.
Quenching Electrophiles - N,N-Dimethylformamide (DMF) for formylation (aldehyde) - Carbon dioxide (CO2) for carboxylation (carboxylic acid) - Isopropyl pinacol borate for borylation (boron pinacolate) - Sulfur dioxide (SO2) followed by an oxidizing agent for sulfonylation (sulfonyl chloride)
Product 5-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Detailed Experimental Protocols

Note: The following protocols are generalized based on the available information. Researchers should optimize these conditions for their specific equipment and desired scale.

Protocol 1: General Procedure for the 5-Lithiation of this compound in a Flow Reactor

Objective: To generate the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yllithium intermediate.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Flow reactor system equipped with syringe pumps, a microreactor, and a back-pressure regulator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of this compound in anhydrous THF.

  • Prepare a solution of n-butyllithium in a suitable solvent (typically hexanes).

  • Set up the flow reactor system under an inert atmosphere and cool the microreactor to the desired temperature (e.g., -78 °C).

  • Using separate syringe pumps, introduce the pyrazole solution and the n-BuLi solution into the microreactor at a defined flow rate to allow for efficient mixing and reaction.

  • The output from the reactor, containing the lithiated pyrazole species, is then directly introduced into a flask containing the chosen electrophile for the subsequent functionalization step.

Protocol 2: Synthesis of this compound-5-carbaldehyde

Objective: To synthesize the aldehyde derivative by quenching the lithiated intermediate with DMF.

Materials:

  • Solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yllithium from Protocol 1

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a solution of anhydrous DMF in anhydrous THF to -78 °C in a reaction flask under an inert atmosphere.

  • Introduce the effluent from the flow reactor (containing the lithiated pyrazole) into the cold DMF solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired aldehyde.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist. The specific reaction conditions may require optimization.

References

Application Notes and Protocols: Synthesis and Evaluation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 1,5-diarylpyrazole scaffold is a key pharmacophore in many potent and selective COX-2 inhibitors.[1] A prominent example is Celecoxib, which features a 1-phenyl-3-(trifluoromethyl)-5-aryl-pyrazole core structure. The trifluoromethyl group at the 3-position of the pyrazole ring is crucial for both the potency and selectivity of these inhibitors.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of COX-2 inhibitors derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole, with a focus on analogs of Celecoxib.

Data Presentation: In Vitro Efficacy of Pyrazole-based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of Celecoxib and its analogs against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundR Group on 5-Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 4-CH₃150.04375
Analog 1H170.2181
Analog 24-F100.05200
Analog 34-Cl>1000.1>1000
Analog 44-OCH₃501.436

Note: Data compiled from various literature sources. Actual values may vary based on assay conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This protocol outlines a general two-step synthesis for Celecoxib, a representative COX-2 inhibitor.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a stirred solution of sodium methoxide (1.2 equivalents) in an appropriate solvent (e.g., toluene or methanol) at room temperature, add 4'-methylacetophenone (1 equivalent).

  • Stir the mixture for 30 minutes.

  • Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

  • Dissolve the purified 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol.

  • Add 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure Celecoxib.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to evaluate the inhibitory potency and selectivity of synthesized compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or vehicle (DMSO for control) to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a further 10-15 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of Celecoxib

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation A 4'-Methylacetophenone C 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione A->C Sodium Methoxide B Ethyl Trifluoroacetate B->C E Celecoxib C->E Ethanol, Reflux D 4-Sulfonamidophenylhydrazine HCl D->E G cluster_pathway COX-2 Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Inhibition AA Arachidonic Acid (from Cell Membrane) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-2 (Peroxidase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-2 (Cyclooxygenase activity) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound based Inhibitor (e.g., Celecoxib) COX2_enzyme COX-2 Enzyme Inhibitor->COX2_enzyme Blocks Active Site Inhibition Inhibition

References

Application Notes and Protocols for N-Alkylation of Trifluoromethyl-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of pyrazoles containing a trifluoromethyl group, a common motif in medicinal chemistry. The protocols outlined below cover classical alkylation, acid-catalyzed methods, and Mitsunobu reactions, offering a range of options to accommodate various substrates and research needs.

Introduction

Trifluoromethyl-pyrazoles are a privileged scaffold in modern drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. N-alkylation of the pyrazole core is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents to modulate pharmacological properties. However, the N-alkylation of unsymmetrically substituted pyrazoles can lead to mixtures of regioisomers, making regiocontrol a key challenge.[1][2][3] This document details several reliable methods to achieve this transformation, with a focus on practical laboratory execution.

General Considerations: Regioselectivity

The N-alkylation of unsymmetrical trifluoromethyl-pyrazoles can yield two possible regioisomers (N1 and N2). The outcome is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[4][5]

  • Electronic Effects: The electron-withdrawing nature of the CF₃ group influences the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and cation can significantly impact the regiomeric ratio.[1]

  • Substituents: Other functional groups on the pyrazole ring can act as directing groups, overriding other effects.[1][2]

Below is a diagram illustrating the key factors that guide the regioselectivity of the N-alkylation reaction.

RegioselectivityFactors cluster_start Starting Material cluster_factors Influencing Factors cluster_products Products start Unsymmetrical Trifluoromethyl-Pyrazole F1 Steric Hindrance (Substrate & Electrophile) F2 Electronic Effects (CF3 Group) F3 Reaction Conditions (Base, Solvent, Cation) F4 Directing Groups (e.g., Hydrazone) P1 N1-Alkylated Product F1->P1 P2 N2-Alkylated Product F1->P2 F2->P1 F2->P2 F3->P1 F3->P2 F4->P1 F4->P2

Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation.

Application Note 1: N-Alkylation using a Base and Alkyl Halide

This is the most common method for N-alkylation. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical; strong bases like sodium hydride (NaH) are often used for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with reactive alkylating agents.

Detailed Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the trifluoromethyl-pyrazole (1.0 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 equiv. or K₂CO₃, 2.0 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes or until gas evolution ceases (in the case of NaH).

  • Alkylating Agent: Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the electrophile.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Quantitative Data Summary:

Pyrazole SubstrateAlkylating AgentBaseSolventTemp.TimeYield (%)Ref.
3-acetyl-5-(trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux-85 (N1:N2 = 1:1.6)[2]
Pyrazolylhydrazone with pyridine moietyEthyl iodoacetate (1.1 eq)NaH (1.1 eq)DME-MeCNReflux-82 (N1)[1][2]
Pyrazolylhydrazone with pyridine moietyEthyl iodoacetate (2.2 eq)NaH (2.2 eq)DME-MeCNReflux-71 (N1, N-pyridine)[1][2]
5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluorideVarious Alkyl HalidesCs₂CO₃MeCN60 °C--[6]

Application Note 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative to basic conditions involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[5][7][8] This method avoids strong bases and often proceeds at room temperature.[7][8]

Detailed Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (Argon), add the pyrazole (1.0 equiv.), the trichloroacetimidate electrophile (1.0-1.1 equiv.), and a catalytic amount of camphorsulfonic acid (CSA, 0.1-0.2 equiv.).[5][7][8]

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a ~0.25 M solution.[5][7][8]

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC. Reaction times are typically around 4 hours.[5][7][8]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EA).[5][7]

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.[5][7]

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Quantitative Data Summary:

Pyrazole SubstrateTrichloroacetimidateCatalystSolventTemp.TimeYield (%)Ref.
4-ChloropyrazolePhenethyl trichloroacetimidateCSA (0.2 eq)DCERT4 h77[8]
PyrazoleBenzhydryl trichloroacetimidateCSA (0.2 eq)DCERT4 h79[5]
Pyrazole4-Methoxybenzyl trichloroacetimidateCSA (0.2 eq)DCERT4 h92[5]

Application Note 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon.[9][10][11] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for substitution by the pyrazole.[9][10]

Detailed Protocol:

  • Preparation: Dissolve the trifluoromethyl-pyrazole (1.0 equiv.), the desired primary or secondary alcohol (1.1 equiv.), and PPh₃ (1.2 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (e.g., DIAD, 1.2 equiv.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product often contains triphenylphosphine oxide and hydrazide byproducts. Purification is typically achieved by flash column chromatography. In some cases, trituration with a solvent like diethyl ether can help remove some of the byproducts before chromatography.

General Experimental Workflow

The diagram below outlines the typical workflow for the N-alkylation of trifluoromethyl-pyrazoles, from setting up the reaction to characterizing the final product.

ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Pyrazole, Reagents & Solvent B 2. Control Temperature (Cooling/Heating) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS, etc.) G->H I Pure N-Alkylated Product H->I

Caption: General laboratory workflow for N-alkylation of pyrazoles.

References

Application Notes and Protocols: The Strategic Role of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in the Synthesis of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in modern agrochemical discovery, with derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] Among the vast library of pyrazole-containing compounds, 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its immediate precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, have emerged as critical building blocks in the synthesis of potent herbicides. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based herbicides, with a specific focus on the prominent herbicide Pyroxasulfone, highlighting the pivotal role of this compound intermediates.

Introduction

Pyrazole-based compounds are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique chemical properties, including multiple sites for substitution and a stable aromatic core, allow for extensive structural modifications, leading to a diverse array of bioactive molecules.[1] The trifluoromethyl group, in particular, is a common substituent in agrochemicals, often enhancing the biological efficacy and metabolic stability of the parent molecule. This has made this compound a highly sought-after intermediate in the development of novel herbicides.[3]

One of the most significant applications of this pyrazole derivative is in the synthesis of Pyroxasulfone, a pre-emergence herbicide that provides excellent control of grass and broadleaf weeds in various crops.[4] The synthesis of Pyroxasulfone showcases a multi-step process where the formation of the substituted pyrazole core is a crucial early step.

Synthesis of the Key Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The primary precursor for many pyrazole-based herbicides, including Pyroxasulfone, is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Its synthesis is a well-established process involving the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[5][6]

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[5]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (aqueous solution, e.g., 40% w/w)

  • Sulfuric acid (optional catalyst)

  • Water

Procedure:

  • To a reaction vessel, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • With stirring, slowly add an aqueous solution of methylhydrazine (1.0-1.2 eq) to the reaction mixture. The addition is typically carried out at an elevated temperature, for instance, 85-95°C.[5]

  • After the addition is complete, maintain the reaction mixture at the elevated temperature for a period of 1 to 5 hours.[5]

  • Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), the mixture is cooled to induce crystallization of the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Data for the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
ParameterValueReference
Starting Material Ethyl 4,4,4-trifluoroacetoacetate[5]
Reagent Methylhydrazine[5]
Typical Yield 72-87%[5]
Purity (by NMR) >98%[5]
Selectivity (5-MTP:3-MTP) >95:5[5]

Note: The reaction can also produce the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP). Reaction conditions can be optimized to maximize the yield of the desired 5-MTP isomer.[2][5]

Synthesis of Pyroxasulfone from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Pyroxasulfone is synthesized from the key intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol through a multi-step process.[4][7] This involves the introduction of a side chain at the 4-position of the pyrazole ring, followed by coupling with a substituted isoxazoline moiety.

Experimental Workflow: Synthesis of Pyroxasulfone

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Pyroxasulfone ETFAA Ethyl 4,4,4-trifluoroacetoacetate MTP_ol 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol ETFAA->MTP_ol Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->MTP_ol Intermediate_A Intermediate A MTP_ol->Intermediate_A Condensation with Formaldehyde and S-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) ethyl sulfate Pyroxasulfone Pyroxasulfone Intermediate_A->Pyroxasulfone Oxidation

Caption: General synthesis pathway for Pyroxasulfone.

Experimental Protocol: Synthesis of Pyroxasulfone Intermediate A[7]

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Formaldehyde

  • S-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) ethyl sulfate

  • Aqueous alkaline solution (e.g., sodium hydroxide solution)

Procedure:

  • In a reaction vessel, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in an aqueous alkaline solution.

  • To this solution, add formaldehyde and S-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) ethyl sulfate.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, yielding Intermediate A (3-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole).[8]

Experimental Protocol: Oxidation to Pyroxasulfone[8]

Materials:

  • Intermediate A (3-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Catalyst (e.g., sodium tungstate)

Procedure:

  • Intermediate A is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sodium tungstate.

  • The reaction is typically carried out in a suitable solvent system and at a controlled temperature (e.g., 10-100°C).[8]

  • After the reaction is complete, the Pyroxasulfone product is isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data for Pyroxasulfone Synthesis
StepKey ReagentsProductTypical YieldReference
Intermediate A Synthesis 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, Formaldehyde, S-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) ethyl sulfateIntermediate AHigh Purity[7]
Oxidation Intermediate A, Hydrogen Peroxide, Sodium TungstatePyroxasulfoneHigh Yield[8][9]

Other Pyrazole-Based Herbicides

While Pyroxasulfone is a prime example, the this compound scaffold is a versatile starting point for other herbicidal compounds. For instance, various pyrazole phenyl ether herbicides have been synthesized, demonstrating the broad utility of this chemical motif.[10] The general synthetic strategy often involves the reaction of a substituted pyrazole with an activated aryl compound.

Logical Relationship of Pyrazole Herbicides

G Pyrazoles Pyrazole Derivatives HPPD HPPD Inhibitors Pyrazoles->HPPD PPO PPO Inhibitors Pyrazoles->PPO ALS ALS Inhibitors Pyrazoles->ALS Topramezone Topramezone HPPD->Topramezone Pyrasulfotole Pyrasulfotole HPPD->Pyrasulfotole Pyraflufen_ethyl Pyraflufen-ethyl PPO->Pyraflufen_ethyl Pyraclonil Pyraclonil PPO->Pyraclonil Pyrazosulfuron_ethyl Pyrazosulfuron-ethyl ALS->Pyrazosulfuron_ethyl Metazosulfuron Metazosulfuron ALS->Metazosulfuron

Caption: Classification of pyrazole-based herbicides by their mode of action.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a variety of modern herbicides. The protocols and data presented herein for the synthesis of Pyroxasulfone underscore the importance of this chemical scaffold. The versatility of the pyrazole ring continues to offer significant opportunities for the discovery and development of new and effective crop protection agents. Researchers and professionals in the field are encouraged to leverage these foundational synthetic strategies to explore novel herbicidal compounds.

References

Application Notes and Protocols: Cyclocondensation Reactions of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key cyclocondensation reactions involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursors. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Application Note 1: Synthesis of the Key Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The primary precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP), is synthesized via a cyclocondensation reaction between an activated 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and methyl hydrazine. The regioselectivity of this reaction is crucial, as the isomeric byproduct, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP), can also be formed. Optimized conditions favor the formation of the desired 5-MTP isomer, a versatile intermediate for further chemical elaboration.[1][2][3][4]

Reaction Scheme:

EtOOC-CH₂-CO-CF₃ + CH₃NHNH₂ → 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol + EtOH + H₂O

Data Presentation: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
EntryReactantsSolvent/CatalystTemperature (°C)TimeYield (%)Isomer Ratio (5-MTP:3-MTP)Reference
1ETFAA, Methyl HydrazineWaterReflux2 h496:1[1]
2ETFAA, aq. Methyl HydrazineAcetic Acid (2 eq)10 → RT → 801 h → 1 h → 5 h86.596:4[1][3]
3ETFAA, aq. Methyl Hydrazineaq. H₂SO₄852.5 h72.498.1:1.9[1]
4ETFAA, aq. Methyl HydrazineNone (aqueous medium)90-944 h83.997.2:2.8[1]
Experimental Protocol: High-Selectivity Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Based on Entry 3)
  • Reaction Setup: To a 500 mL double-walled stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and aqueous sulfuric acid (96% w/w, 5.3 g, 0.05 mol).

  • Heating: Heat the mixture to 85 °C with stirring.

  • Addition of Hydrazine: Add 40% (w/w) aqueous methyl hydrazine (68.8 g, 0.60 mol) dropwise over a period of 30 minutes, ensuring the reaction temperature is maintained at 85 °C.

  • Reaction: Stir the resulting mixture for an additional 2 hours at 85 °C.

  • Work-up: Distill off approximately 42 g of distillate at ambient pressure (up to 95 °C) over 1 hour. During the distillation, gradually add 112 g of water to the reaction mixture.

  • Crystallization: Cool the resulting aqueous mixture to 10 °C to induce crystallization of the product.

  • Isolation: Collect the crystallized material by filtration, wash the solid with cold water (230 g), and dry under vacuum at 50 °C to yield the final product.[1]

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Reactor Glass Reactor 85°C, 2.5 hours ETFAA->Reactor MeNHNH2 Aqueous Methyl Hydrazine MeNHNH2->Reactor H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reactor Distill Distillation (Ethanol/Water removal) Reactor->Distill Cyclocondensation Crystallize Cooling to 10°C Distill->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Vacuum Drying Filter->Dry Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol (5-MTP) Dry->Product

Caption: Workflow for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A critical application of pyrazole precursors is the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and exhibit a wide range of biological activities, including kinase inhibition for cancer therapy.[5][6] These are typically synthesized via cyclocondensation of a 5-aminopyrazole derivative with a suitable one-carbon (C1) source like formamide or a three-carbon (C3) fragment.

The general strategy involves the reaction of a 5-aminopyrazole-4-carbonitrile with reagents like ethoxymethylenemalononitrile or by cyclizing an ortho-amino ester with various nitriles.[7][8]

General Reaction Scheme (from 5-aminopyrazole):

5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole + C1-Electrophile → 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Data Presentation: Representative Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
Precursor TypeC1/C3 SourceConditionsProduct TypeReference
5-Aminopyrazole-4-carboxylateTrimethyl orthoformate, Primary amineMicrowave, one-pot3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones[9]
1H-Pyrazol-5-yl-hydrazineEthoxymethylenemalononitrileEthanol, Reflux, 2-3 h5-Amino-1-(pyrazolo[3,4-d]pyrimidin-4-yl)pyrazole[7]
5-AminopyrazoleN,N-substituted amides, PBr₃, HMDSOne-flaskSubstituted Pyrazolo[3,4-d]pyrimidines[10]
5-AminopyrazoleCyclic lactamsCondensationFused Pyrazolo[3,4-d]pyrimidinones[5]
Experimental Protocol: Synthesis of a Substituted Pyrazolopyrimidine (General Procedure)

This protocol is adapted from the synthesis of related pyrazolopyrimidine structures and can be applied to appropriately substituted this compound precursors.[6][7]

  • Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole precursor (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagent: Add the cyclizing partner (e.g., ethyl acetoacetate, diethyl malonate, or ethoxymethylenemalononitrile) (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry. If necessary, recrystallize the product from a suitable solvent system (e.g., Dioxane or DMF/Ethanol) to obtain the purified pyrazolopyrimidine derivative.[6][7]

Visualization: Logic for Fused Ring Synthesis

cluster_precursors Core Precursors cluster_reagents Cyclizing Agents (C1-C3 Fragments) cluster_products Fused Heterocyclic Products A 5-Amino-1-methyl-3-(CF3)-pyrazole P1 Pyrazolo[3,4-d]pyrimidines A->P1 reacts with C1 source P2 Pyrazolo[1,5-a]pyrimidines A->P2 reacts with C3 source B 1-Methyl-3-(CF3)-pyrazol-5-yl-hydrazine B->P1 reacts with C1 source C1 Formamide, Orthoformates C3 β-Diketones, Malonates, Enaminones

Caption: General strategies for pyrazolopyrimidine synthesis from pyrazole precursors.

Application Note 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are another class of valuable heterocyclic compounds synthesized from pyrazole precursors. These scaffolds are often prepared via environmentally benign, one-pot multicomponent reactions.[11] The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol precursor is an ideal starting material for these reactions, typically involving an aldehyde, a source of active methylene (like malononitrile), and a catalyst.

General Reaction Scheme:

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol + Aromatic Aldehyde + Malononitrile → 6-Amino-1-methyl-4-aryl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Data Presentation: Conditions for Pyrano[2,3-c]pyrazole Synthesis
Pyrazole PrecursorOther ReactantsCatalyst/SolventConditionsYield (%)Reference
Hydrazine, Ethyl acetoacetateAldehyde, MalononitrileNa₂CaP₂O₇ / WaterReflux, 60 min93-95[12]
3-Methyl-1H-pyrazol-5(4H)-oneAldehyde, MalononitrilePiperidine / EthanolReflux, 2-2.5 hN/A[13]
Hydrazine, Ethyl acetoacetateAldehyde, MalononitrileKOtBu / MethanolMicrowave, < 5 minHigh[13]
PyrazolonesElectron-deficient peroxidesBase-mediatedMildGood[14]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles (General Procedure)

This protocol is based on established methods for the synthesis of the pyranopyrazole core.[12]

  • Reaction Setup: In a 10 mL flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 mmol).

  • Solvent and Catalyst: Add the solvent (e.g., water or ethanol, 2 mL) and a catalytic amount of a suitable catalyst (e.g., piperidine, Na₂CaP₂O₇).

  • Reaction: Heat the mixture to reflux with stirring for the required time (typically 1-3 hours), or irradiate in a microwave reactor for a shorter duration (5-15 minutes).

  • Work-up: After cooling, add a small amount of a solvent like acetone or ethanol to the mixture and stir for a few minutes.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration. Recrystallize the crude product from a suitable solvent, such as 96% ethanol, to yield the pure pyrano[2,3-c]pyrazole derivative.[12]

Visualization: Multicomponent Reaction Workflow

G cluster_reactants Reactants Pyrazolol 1-Methyl-3-(CF3)- 1H-pyrazol-5-ol OnePot One-Pot Reaction (Solvent + Catalyst + Heat/Microwave) Pyrazolol->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Product Pyrano[2,3-c]pyrazole Derivative OnePot->Product Cyclocondensation

Caption: One-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a trifluoromethyl group at the C3 position. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the pyrazole ring, making it a potentially valuable ligand for transition metal catalysis. The trifluoromethyl group can enhance the stability of metal complexes and modulate their reactivity, potentially leading to improved catalytic activity, selectivity, and catalyst lifetime. While the coordination chemistry of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with first-row transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been explored, leading to the formation of mononuclear complexes, detailed studies on the catalytic applications of this compound as a ligand are still emerging.[1][2]

This document provides an overview of the potential applications of this compound as a ligand in transition metal-catalyzed reactions, drawing parallels from related trifluoromethylated pyrazole ligands. It includes hypothetical protocols for catalyst screening and a representative catalytic reaction, along with data from a closely related catalytic system to provide a benchmark for performance.

Potential Applications in Catalysis

The electronic properties conferred by the trifluoromethyl group suggest that this compound could be a promising ligand for a variety of transition metal-catalyzed reactions, including:

  • Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the ligand's electronic nature can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

  • C-H Activation/Functionalization: The ligand could support transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) for the direct functionalization of C-H bonds, a highly atom-economical transformation.[3][4][5][6]

  • Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with pyrazole-containing ligands have shown high activity in the transfer hydrogenation of ketones. The electronic modifications from the trifluoromethyl group could further enhance catalyst performance.[7]

  • Oxidation Reactions: The stability of the ligand under oxidative conditions could make it suitable for supporting metal catalysts in various oxidation processes.

Data Presentation: Performance of a Related Trifluoromethylated Pyrazole Ligand System

Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with a Bis(trifluoromethyl)pyrazolyl-Pyridyl-Based Ligand [7]

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)TOF (h⁻¹)
1Acetophenone1-Phenylethanol0.5>9919800
24-Methylacetophenone1-(p-Tolyl)ethanol0.5>9919800
34-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol1989800
44-Chloroacetophenone1-(4-Chlorophenyl)ethanol0.5>9919800
5Propiophenone1-Phenyl-1-propanol0.5>9919800
6CyclohexanoneCyclohexanol0.5>9919800

Reaction Conditions: Ketone (1 mmol), Ru(II) catalyst (0.005 mol%), iPrOH (2 mL), 82 °C. TOF (Turnover Frequency) is calculated as moles of product per mole of catalyst per hour.

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of a transition metal complex with this compound and its application in a model catalytic reaction.

Protocol 1: Synthesis of a Dichlorido-bis(this compound)palladium(II) Complex

This protocol describes a general method for the synthesis of a palladium(II) complex, which can be used as a precatalyst in cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (10 mL).

  • To this suspension, add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (5 mL) dropwise with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. The color of the suspension should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo to approximately 2-3 mL.

  • Add anhydrous diethyl ether (20 mL) to precipitate the product.

  • Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the resulting complex by appropriate analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, IR spectroscopy, and elemental analysis).

Protocol 2: Screening for Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure to screen the catalytic activity of the synthesized palladium complex in a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [Pd(this compound)₂Cl₂] complex (from Protocol 1)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Reaction vials with screw caps

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) or GC-MS for analysis

Procedure:

  • To a reaction vial, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add the palladium precatalyst, [Pd(this compound)₂Cl₂], at a desired catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).

  • Add toluene (4 mL) and water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for the desired reaction time (e.g., 2, 4, 8, 12 hours).

  • After cooling to room temperature, take an aliquot of the organic layer, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by GC or GC-MS to determine the conversion of the starting material and the yield of the product (4-methoxybiphenyl).

  • Vary the catalyst loading, temperature, base, and solvent to optimize the reaction conditions.

Visualizations

Catalytic Cycle for Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a ketone to an alcohol, a reaction where trifluoromethylated pyrazole ligands have shown promise.

G cluster_0 Catalytic Cycle A [Ru]-H (Active Catalyst) B [Ru]-O-CH(CH3)2 A->B + (CH3)2CHOH - H2 C [Ru]-O-CHR'R'' A->C + R'R''C=O Acetone Acetone ((CH3)2C=O) A->Acetone B->A - (CH3)2C=O D [Ru] + R'R''CHOH C->D + (CH3)2CHOH D->A - (CH3)2C=O + H2 Alcohol Alcohol (R'R''CHOH) D->Alcohol Ketone Ketone (R'R''C=O) Ketone->C Isopropanol Isopropanol ((CH3)2CHOH) Isopropanol->B caption Figure 1: General catalytic cycle for transfer hydrogenation.

Caption: General catalytic cycle for transfer hydrogenation.

Experimental Workflow for Catalyst Screening

The following diagram outlines a logical workflow for the screening and optimization of a new catalyst system based on the this compound ligand.

G Start Start: Synthesize Ligand Complexation Complexation with Transition Metal Precursor Start->Complexation Characterization Characterize Complex (NMR, IR, etc.) Complexation->Characterization Screening Initial Catalytic Screening Characterization->Screening Analysis Analyze Results (GC, LC-MS, etc.) Screening->Analysis Optimization Reaction Optimization Optimization->Screening Re-screen SubstrateScope Substrate Scope Evaluation End End: Optimized Protocol SubstrateScope->End SubstrateScope->Analysis Iterate Analysis->Optimization Low Yield/ Conversion Analysis->SubstrateScope Good Yield/ Conversion caption Figure 2: Workflow for catalyst development.

Caption: Workflow for catalyst development.

References

Application Notes and Protocols for Click Chemistry Applications of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of pyrazole derivatives in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The protocols outlined below are intended for researchers in drug discovery, materials science, and bioconjugation, offering step-by-step guidance for the synthesis and application of these versatile compounds.

Synthesis of Pyrazole-Triazole Hybrids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the facile linkage of pyrazole moieties with other molecules through a stable triazole bridge. This approach is widely used in medicinal chemistry to generate novel molecular entities with potential therapeutic applications.[1]

Application: Drug Discovery and Medicinal Chemistry

The synthesis of pyrazole-triazole hybrids is a prominent strategy in the development of new therapeutic agents. These hybrid molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazole and triazole rings can interact with various biological targets, and their combination can lead to synergistic effects or novel mechanisms of action.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Triazole Hybrids

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize pyrazole-triazole hybrids.

Materials:

  • Pyrazole derivative with a terminal alkyne or azide functionality

  • Corresponding azide or alkyne co-reactant

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH:H₂O 1:1, DMSO, DMF)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Nitrogen or Argon gas supply (optional)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the pyrazole derivative (1.0 eq.) and the corresponding azide or alkyne co-reactant (1.0-1.2 eq.) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water. Prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.

  • Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand before addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified pyrazole-triazole hybrid using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Quantitative Data: Biological Activities of Pyrazole-Triazole Hybrids

The following tables summarize the biological activities of representative pyrazole-triazole hybrids synthesized via click chemistry.

Table 1: Anticancer Activity of Pyrazolo-Triazole Hybrids

CompoundTarget Cell LineIC₅₀ (µM)Reference
8c MCF-72.8 ± 0.4[2]
8f MCF-73.1 ± 0.4[2]
8d MCF-73.5 ± 0.2[2]
17 U87MG0.86[3]
23 U87MG1.12[3]
29 U87MG1.95[3]

Table 2: Antimicrobial Activity of Pyrazole-Triazole Hybrids

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
6a-j S. aureus12-24-[4]
6a-j B. subtilis11-23-[4]
6a-j E. coli10-22-[4]
8h S. aureus-8[2]
8f P. aeruginosa-8[2]
8b S. epidermidis-11[2]

Bioconjugation of Pyrazole Derivatives to Biomolecules

Click chemistry provides a powerful tool for the site-specific modification of biomolecules with pyrazole derivatives. This enables the development of novel bioconjugates for applications in diagnostics, therapeutics, and basic research.

Application: Protein Labeling and Antibody-Drug Conjugates (ADCs)

Pyrazole derivatives can be conjugated to proteins, including antibodies, to introduce specific functionalities. For instance, a pyrazole-containing cytotoxic agent can be attached to a tumor-targeting antibody to create an ADC for cancer therapy. The high efficiency and bioorthogonality of click chemistry ensure that the biological activity of the protein is preserved.

Experimental Protocol: General Procedure for Protein Bioconjugation using CuAAC

This protocol outlines a general method for labeling a protein containing an alkyne or azide handle with a pyrazole derivative.

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS)

  • Azide- or alkyne-functionalized pyrazole derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive byproducts)

  • Desalting column or dialysis equipment

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Allow the mixture to stand for a few minutes for complex formation.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne- or azide-modified protein solution.

    • Add the azide- or alkyne-functionalized pyrazole derivative to the desired final concentration.

    • Add the premixed copper/THPTA catalyst.

    • If using, add aminoguanidine.

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a rotator.

  • Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the resulting bioconjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

Synthesis of Pyrazole-Containing Polymers for Materials Science

Click chemistry is a valuable tool for the synthesis of functional polymers. Pyrazole-containing monomers can be polymerized or functionalized using click reactions to create materials with tailored properties for various applications.

Application: Development of Functional Polymers and Materials

Polypyrazoles can be synthesized via click polymerization and exhibit interesting thermal and optical properties.[1][3] These polymers can be used in the development of sensors, catalysts, and other advanced materials. The pyrazole units within the polymer backbone can act as ligands for metal coordination, leading to the formation of catalytic materials.

Experimental Protocol: One-Pot Synthesis of Polypyrazoles

This protocol is adapted from a metal-free click polymerization procedure.[1]

Materials:

  • Aldehyde monomer

  • p-Toluenesulfonylhydrazide

  • Alkyne monomer

  • Solvent (e.g., Chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In situ Generation of Diazo Compound: In a round-bottom flask, dissolve the aldehyde monomer (1.0 eq.) and p-toluenesulfonylhydrazide (1.0 eq.) in the solvent. Stir the mixture at room temperature for a specified time to generate the diazo compound in situ.

  • Polymerization: To the reaction mixture, add the alkyne monomer (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Characterize the polypyrazole by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm the structure. The thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data: Properties of Polypyrazoles

Table 3: Molecular Weight and Thermal Properties of Polypyrazoles

PolymerMn ( g/mol )PDITd,5% (°C)Reference
Polypyrazole 1 65001.5>298[3]
Polypyrazole 2 93001.6>298[3]

Mn = Number-average molecular weight; PDI = Polydispersity index; Td,5% = Temperature at 5% weight loss.

Signaling Pathways and Experimental Workflows

Logical Workflow for Pyrazole-Triazole Hybrid Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazole-triazole hybrids using CuAAC click chemistry, followed by biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Pyrazole_Alkyne Pyrazole-Alkyne Start->Pyrazole_Alkyne Organic_Azide Organic Azide Start->Organic_Azide CuAAC CuAAC Reaction (CuSO4, NaAsc) Pyrazole_Alkyne->CuAAC Organic_Azide->CuAAC Purification Purification (Column Chromatography) CuAAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Pyrazole-Triazole Hybrid Characterization->Product Screening Biological Screening (e.g., Anticancer, Antimicrobial) Product->Screening Data_Analysis Data Analysis (IC50, MIC) Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of pyrazole-triazole hybrids.

PI3K/AKT Signaling Pathway

Several pyrazole derivatives act as kinase inhibitors, targeting pathways such as the PI3K/AKT pathway, which is crucial in cancer cell proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->AKT PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of pyrazole-based kinase inhibitors.

References

Troubleshooting & Optimization

Optimizing regioselectivity in the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, with a focus on optimizing regioselectivity.

Troubleshooting Guide

Issue: Poor Regioselectivity in the Cyclocondensation Reaction with Methylhydrazine

Q1: My cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with methylhydrazine is producing a nearly 1:1 mixture of this compound and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole. How can I favor the desired 1,3-isomer?

A1: Achieving high regioselectivity in this reaction is a common challenge. The similar electronic properties of the two nitrogen atoms in the pyrazole ring can lead to the formation of both regioisomers.[1][2][3] Here are several strategies to improve the regioselectivity in favor of the 1,3-isomer:

  • Solvent Choice: The use of fluorinated alcohols as solvents can dramatically increase the regioselectivity of the pyrazole formation.[4][5] Consider replacing standard solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5]

  • Hydrazine Salt: Using the hydrochloride salt of methylhydrazine instead of the free base can influence the regiochemical outcome.[6][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor one isomer over the other. It is recommended to perform the reaction at room temperature or below to assess the impact on regioselectivity.[4]

Data on Solvent Effect on Regioselectivity:

PrecursorHydrazineSolventRatio (1,3-isomer : 1,5-isomer)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1 : 1.8[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85 : 15[4]

Q2: I am observing the formation of a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate. How can I promote its conversion to the desired pyrazole?

A2: The formation of 5-hydroxy-5-trifluoromethylpyrazoline is a known intermediate in the reaction between trifluoromethyl 1,3-diketones and hydrazines.[5] To promote its dehydration to the aromatic pyrazole, you can try the following:

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), to the reaction mixture.

  • Increased Temperature: Heating the reaction mixture after the initial condensation can facilitate the elimination of water.[8]

Issue: Low Yields and Side Reactions in N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazole

Q3: When I try to methylate 3-(trifluoromethyl)-1H-pyrazole, I get a mixture of N1 and N2 methylated products with low overall yield. How can I improve this?

A3: N-alkylation of unsymmetrical pyrazoles often leads to a mixture of regioisomers.[1][9] The regioselectivity can be controlled by carefully selecting the reaction conditions.

  • Base Selection: The choice of base is crucial. Using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products in some cases, leading to a more selective reaction compared to weaker bases like potassium carbonate (K2CO3).[1][2]

  • Protecting Groups: A multi-step approach involving a protecting group on one of the nitrogen atoms can ensure selective methylation on the other. After methylation, the protecting group can be removed.

  • Sterically Hindered Alkylating Agents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve the N1-selectivity. These reagents readily undergo protodesilylation to yield the N-methyl pyrazole.[10]

Data on Base Effect on N-Alkylation Regioselectivity:

SubstrateAlkylating AgentBaseOutcomeReference
Pyrazole with hydrazone substituentEthyl iodoacetateK2CO3Mixture of regioisomers[1][2]
Pyrazole with hydrazone substituentEthyl iodoacetateNaHRegioselective formation of 5-regioisomer[1][2]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the cyclocondensation reaction to form the pyrazole ring?

A4: The reaction proceeds through a [3+2] cyclocondensation. The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. The regioselectivity is determined by which carbonyl group is initially attacked.

Q5: How does the electron-withdrawing trifluoromethyl group influence the regioselectivity?

A5: The strongly electron-withdrawing CF3 group makes the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This electronic effect plays a significant role in directing the initial attack of the hydrazine and thus influences the final regioisomeric ratio.[11]

Q6: Are there methods to separate the 1,3- and 1,5-regioisomers if the reaction is not fully selective?

A6: Yes, while challenging, separation is possible. A practical method for separating this compound and its 1,5-isomer is through efficient distillation, taking advantage of their different boiling points.[12][13] Column chromatography can also be employed, though it may be laborious.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound using a Fluorinated Alcohol

This protocol is adapted from methodologies that demonstrate improved regioselectivity through the use of fluorinated alcohols.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the trifluoromethyl-1,3-dicarbonyl precursor (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add 1.1 equivalents of methylhydrazine to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, remove the TFE under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation to isolate the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage start Start: Trifluoromethyl-1,3-dicarbonyl + Methylhydrazine reaction Cyclocondensation Reaction start->reaction Solvent Selection (e.g., TFE) workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

regioselectivity_factors main Optimizing Regioselectivity solvent Solvent Choice (e.g., TFE, HFIP) main->solvent base Base Selection (for N-alkylation) (e.g., NaH vs K2CO3) main->base hydrazine Hydrazine Form (Free Base vs. Salt) main->hydrazine temperature Reaction Temperature main->temperature

Caption: Key factors influencing the regioselectivity of the synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most prevalent method for synthesizing this compound is the cyclocondensation reaction between a 1,3-difunctional compound containing a trifluoromethyl group and methylhydrazine.[1] This is a variation of the Knorr pyrazole synthesis.[2][3] Common starting materials include 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[4][5][6][7]

Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is this byproduct and why does it form?

A2: A common challenge in this synthesis is the formation of a regioisomeric mixture. The primary byproduct is 1-methyl-5-(trifluoromethyl)-1H-pyrazole .[4][8] This occurs because the unsymmetrical 1,3-dicarbonyl starting material has two electrophilic centers, and the initial nucleophilic attack by methylhydrazine can occur at either carbonyl group, leading to two different pyrazole products.[1][9]

Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?

A3: Improving regioselectivity is a key challenge. The outcome is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Here are some strategies:

  • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack. Acidic conditions, for instance, can favor the formation of one regioisomer over the other.[1] The use of acid catalysts like sulfuric acid, acetic acid, or trifluoroacetic acid has been shown to improve selectivity for the 3-trifluoromethyl isomer.[5][7]

  • Hydrazine Salt vs. Free Base: Using a hydrazine salt (e.g., hydrochloride) versus the free base can alter the regiochemical outcome.[10]

  • Solvent Choice: The polarity and type of solvent can impact the reaction pathway. Some studies have shown that specific solvents can favor the formation of one isomer.[1]

Q4: My reaction has a low yield, even though I've accounted for the isomeric byproduct. What are other potential side reactions or issues?

A4: Besides poor regioselectivity, low yields can be attributed to several factors:

  • Incomplete Dehydration: The reaction proceeds through a hydroxylpyrazolidine intermediate. In some cases, this intermediate may be stable and not readily dehydrate to the final pyrazole product. Adjusting the reaction temperature or using a dehydrating agent might be necessary.[1]

  • Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or the methylhydrazine can lead to side reactions and reduce the overall yield.[9] Methylhydrazine, in particular, can degrade over time.

  • N-Demethylation: Although less common, elimination of the N-substituent can occur under certain conditions, leading to the formation of 3-(trifluoromethyl)-1H-pyrazole.[10]

Q5: The reaction mixture has turned a dark color. Is this normal, and how can I purify my product?

A5: Discoloration is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[9] Purification can typically be achieved through:

  • Distillation: The regioisomers often have different boiling points, allowing for separation by fractional distillation.[4][8]

  • Crystallization: The desired product can sometimes be selectively crystallized from the reaction mixture.[7]

  • Chromatography: For smaller scales or when high purity is required, column chromatography is an effective separation method.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (High percentage of 1-methyl-5-(trifluoromethyl)-1H-pyrazole)

This guide provides a systematic approach to troubleshooting the formation of the undesired regioisomer.

G start Problem: High percentage of 1-methyl-5-(trifluoromethyl)-1H-pyrazole check_pH 1. Review Reaction pH start->check_pH check_hydrazine 2. Evaluate Hydrazine Source start->check_hydrazine check_temp 3. Optimize Temperature start->check_temp analyze Analyze Isomer Ratio (GC/NMR) check_pH->analyze Is the reaction run under neutral conditions? check_hydrazine->analyze Are you using methylhydrazine free base? solution_temp Solution: Systematically vary temperature and monitor isomer ratio check_temp->solution_temp Have you explored a range of temperatures? solution_acid Solution: Introduce an acid catalyst (e.g., H2SO4, Acetic Acid) analyze->solution_acid Yes solution_salt Solution: Use methylhydrazine sulfate or hydrochloride instead of free base analyze->solution_salt Yes

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Overall Yield

This guide addresses factors that can lead to a low yield of the desired pyrazole product.

G start Problem: Low Overall Yield check_purity 1. Verify Starting Material Purity start->check_purity check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Examine Workup & Purification start->check_workup solution_purity Solution: Purify starting materials. Use fresh methylhydrazine. check_purity->solution_purity Are there visible impurities or has the methylhydrazine been stored for a long time? solution_conditions Solution: Increase temperature or add a dehydrating agent to promote conversion of intermediates. check_conditions->solution_conditions Is the reaction sluggish or are stable intermediates suspected? solution_workup Solution: Optimize purification method (e.g., distillation vs. crystallization) to minimize product loss. check_workup->solution_workup Is significant product loss occurring during isolation? G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products ETFAA Ethyl 4,4,4-trifluoroacetoacetate attack_A Attack at acetyl carbonyl ETFAA->attack_A attack_B Attack at trifluoroacetyl carbonyl ETFAA->attack_B MeNHNH2 Methylhydrazine MeNHNH2->attack_A MeNHNH2->attack_B product_A 1-Methyl-5-(trifluoromethyl) -1H-pyrazole (Byproduct) attack_A->product_A  Pathway A product_B 1-Methyl-3-(trifluoromethyl) -1H-pyrazole (Desired Product) attack_B->product_B  Pathway B (Favored under acidic conditions)

References

Challenges in the scale-up of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound? A1: The most prevalent method is the cyclocondensation reaction between a trifluoromethyl-substituted 1,3-dicarbonyl compound and methyl hydrazine.[1] A common starting material is Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) or 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with methyl hydrazine to form the pyrazole ring.[2][3][4]

Q2: What are the primary challenges when scaling up this synthesis? A2: The most significant challenge is controlling the regioselectivity of the reaction. The cyclocondensation typically yields a mixture of two regioisomers: the desired this compound and the isomeric impurity, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole.[2][4] Separating these isomers, managing the exothermic nature of the reaction, and handling the highly toxic methyl hydrazine are critical scale-up considerations.[3]

Q3: How can the two main regioisomers be separated effectively on a larger scale? A3: The separation of the 1,3-CF₃ and 1,5-CF₃ isomers can be achieved through fractional distillation.[2][5] A kilogram-scale synthesis and efficient distillation-based separation have been successfully demonstrated.[4] The procedure relies on the difference in boiling points between the two isomers.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity? A4: For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting materials.[1][6] For final product analysis and purity determination, Gas Chromatography (GC) is useful for quantifying the ratio of regioisomers, while ¹H-NMR and ¹⁹F-NMR are excellent for structural confirmation and purity assessment.[3][7]

Troubleshooting Guide

Issue 1: Low Yield
Potential Cause Troubleshooting Action Citation
Incomplete Reaction Increase reaction time and/or temperature. Monitor progress via TLC or LC-MS to ensure starting materials are fully consumed. Microwave-assisted synthesis can also be explored to reduce reaction times.[6]
Suboptimal Catalyst The choice and amount of acid catalyst (e.g., H₂SO₄, Acetic Acid) are critical. Titrate the catalyst loading to find the optimal concentration for your specific conditions.[3]
Side Reactions Impurities in starting materials can lead to byproducts. Ensure the purity of the 1,3-dicarbonyl compound and methyl hydrazine. Discoloration during the reaction may indicate degradation of the hydrazine; using a salt form (methyl hydrazine hydrochloride) or adding it to a heated solution can sometimes yield cleaner reactions.[1][8]
Work-up Losses The product may be lost during extraction or purification. Optimize the work-up procedure, such as the choice of extraction solvent and the number of extractions.
Issue 2: Poor Regioselectivity (High percentage of 1,5-isomer)
Potential Cause Troubleshooting Action Citation
Unfavorable Reaction Conditions Regioselectivity is highly dependent on reaction conditions. Under acidic conditions, the reaction pathway may favor one isomer over the other. Experiment with different acid catalysts and solvents.[1][3]
Incorrect Reagent Addition The order and rate of reagent addition can influence selectivity. A patent for a similar synthesis specifies adding an aqueous solution of methyl hydrazine to the heated dicarbonyl compound over a set period.[3]
Solvent Effects The choice of solvent can significantly impact the isomeric ratio. For some pyrazole syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[1]

Data on Synthesis Conditions and Selectivity

The following table summarizes data from various reported syntheses of trifluoromethyl pyrazoles, highlighting the impact of different conditions on yield and isomer selectivity.

Starting Material Catalyst (eq.) Temperature (°C) Time (h) Yield (%) Selectivity (3-CF₃ : 5-CF₃) Citation
ETFAAH₂SO₄ (0.09)852.587.599.2 : 0.8[3]
ETFAATrifluoroacetic Acid (0.1)852.583.997.2 : 2.8[3]
ETFAAAcetic Acid (2.0)10 -> 80686.596.0 : 4.0[3]
ETFAANone (aqueous)90 - 94472.498.1 : 1.9[3]

ETFAA: Ethyl 4,4,4-trifluoroacetoacetate

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from a patented procedure for a closely related precursor and is optimized for high regioselectivity.[3]

  • Reactor Setup: Charge a suitable reactor with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (96%, 0.09 eq).

  • Heating: Heat the mixture to 85°C with stirring.

  • Reagent Addition: Add an aqueous solution of methyl hydrazine (40% w/w, 1.1 eq) dropwise over a period of 30-60 minutes, ensuring the internal temperature is maintained at 85°C.

  • Reaction: Stir the resulting mixture for 2 hours at 85°C. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 10°C. The product should crystallize.

  • Purification: Collect the crystallized material by filtration, wash with cold water, and dry under vacuum at 50-60°C.

Protocol 2: General Reaction Monitoring by TLC
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) and dilute it with a suitable solvent like ethyl acetate.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting materials for reference.

  • Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared from the reaction lane.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product cluster_purification Purification cluster_final Final Products ETFAA Ethyl 4,4,4-trifluoroacetoacetate Reaction Cyclocondensation (Acid Catalyst, Heat) ETFAA->Reaction MeNHNH2 Methyl Hydrazine MeNHNH2->Reaction Mixture Mixture of Regioisomers Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazole Distillation->Product Lower Boiling Point Isomer 1-Methyl-5-(trifluoromethyl) -1H-pyrazole (Isomer) Distillation->Isomer Higher Boiling Point

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Start Problem: Low Yield Cause1 Potential Cause: Incomplete Reaction Start->Cause1 Cause2 Potential Cause: Side Reactions Start->Cause2 Cause3 Potential Cause: Poor Regioselectivity Start->Cause3 Action1 Action: Increase reaction time and/or temperature. Monitor via TLC/LC-MS. Cause1->Action1 Action2 Action: Check purity of starting materials. Optimize catalyst. Cause2->Action2 Action3 Action: Adjust acid catalyst, solvent, and temperature to favor desired isomer. Cause3->Action3

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common synthetic routes involve the cyclocondensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with methylhydrazine. Key starting materials include:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one [1][2][3]

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) [4][5][6]

  • Methylhydrazine (often as an aqueous solution)[4][5][6]

Q2: A significant amount of the 1-Methyl-5-(trifluoromethyl)-1H-pyrazole isomer is forming. How can I improve the regioselectivity for the desired 3-trifluoromethyl isomer?

The formation of regioisomers is a primary challenge in this synthesis.[7] Several factors influence the regioselectivity, and optimizing them is key to favoring the 1,3-isomer.

  • Reaction Temperature: Elevated temperatures during the addition of methylhydrazine can surprisingly improve the selectivity for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate.[4][5]

  • pH Control: The use of an acid catalyst can significantly enhance selectivity. Catalytic amounts of acids like sulfuric acid or trifluoroacetic acid in an aqueous medium have been shown to favor the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4][5]

  • Solvent Choice: The reaction is often performed in an aqueous medium or a mixture of solvents like acetic acid and water.[4][5] The choice of solvent can influence the reaction pathway and, consequently, the regioisomeric ratio.

Q3: My overall yield is low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, from incomplete reactions to side product formation.[8][9]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[7][8] If the reaction is stalling, consider increasing the reaction time or temperature.[8][10]

  • Purity of Starting Materials: Impurities in the starting materials, especially the hydrazine derivative which can degrade over time, can lead to side reactions and lower yields.[7][9] Ensure the purity of your reactants.

  • Stoichiometry: A slight excess of methylhydrazine (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[4]

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize such losses.[7][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.[7][8]
Purity of starting materials.Use high-purity starting materials. Purify if necessary.[7][9]
Suboptimal stoichiometry.Use a slight excess of methylhydrazine (1.1 eq).[4]
Poor Regioselectivity Incorrect reaction temperature.Add methylhydrazine at an elevated temperature (e.g., 85-95 °C).[4][5]
Absence of a catalyst.Add a catalytic amount of an acid like sulfuric acid or trifluoroacetic acid.[4][5]
Difficult Purification Presence of regioisomers.Optimize reaction conditions to favor one isomer. Isomers can be separated by distillation based on boiling point differences or by column chromatography.[1][2]
Formation of side products.Ensure high purity of starting materials and optimized reaction conditions.[7]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is based on a method designed to achieve high selectivity for the 3-trifluoromethyl isomer.[4]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methylhydrazine (40% w/w)

  • Sulfuric acid (96% w/w)

  • Water

Procedure:

  • In a double-walled stirred glass reactor, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (0.09 eq).

  • Heat the mixture to 85 °C.

  • Add the aqueous methylhydrazine solution (1.11 eq) dropwise over 30 minutes, maintaining the reaction temperature at 85 °C.

  • Stir the resulting mixture for 2 hours at 85 °C.

  • After the reaction, distill off the ethanol and some water at ambient pressure (around 95 °C). During the distillation, gradually add water to the reaction mixture.

  • Cool the reaction mixture to 10 °C to crystallize the product.

  • Collect the crystallized material by filtration, wash with water, and dry under vacuum.

Expected Outcome: This method has been reported to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high purity and a high selectivity ratio over the 5-trifluoromethyl isomer.

Data Presentation

The following table summarizes the effect of different catalysts on the yield and selectivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis.

CatalystCatalyst eq.Yield (%)Selectivity (3-CF3 : 5-CF3)Reference
Sulfuric Acid0.0987.599.2 : 0.8[4]
Trifluoroacetic Acid0.1072.498.1 : 1.9[4]

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure optimize_conditions Optimize Reaction Conditions optimize_stoichiometry->optimize_conditions Optimized check_workup Review Work-up and Purification optimize_conditions->check_workup Optimized success Improved Yield check_workup->success Optimized

Caption: A logical workflow for troubleshooting low yield.

Experimental_Workflow start Start charge_reactants Charge Reactor with ETFAA and Sulfuric Acid start->charge_reactants heat Heat to 85 °C charge_reactants->heat add_hydrazine Add Methylhydrazine (40% aq.) over 30 min heat->add_hydrazine react Stir at 85 °C for 2 hours add_hydrazine->react distill Distill off Ethanol/Water while adding Water react->distill cool Cool to 10 °C distill->cool filter_dry Filter, Wash, and Dry the Product cool->filter_dry end Obtain 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol filter_dry->end

Caption: Experimental workflow for high-selectivity synthesis.

References

Technical Support Center: Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the functionalization of the pyrazole ring. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of unsymmetrically substituted pyrazoles?

A1: The most prevalent side reaction is the formation of a mixture of regioisomers.[1][2] N-alkylation can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring, leading to two different products with distinct physical and chemical properties. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the reaction solvent.[1][2][3]

Q2: How can I control the regioselectivity of N-alkylation?

A2: Controlling regioselectivity is a key challenge. Several strategies can be employed:

  • Choice of Base and Cation: The nature of the base and its corresponding cation can significantly influence the reaction's regioselectivity.[1][2] For instance, magnesium-based reagents have been shown to favor N2-alkylation.[3][4]

  • Solvent Effects: The choice of solvent can alter the isomer ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been reported to improve regioselectivity in some cases.[5]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylating agent to the less hindered nitrogen.

  • Protecting Groups: Introducing a removable bulky protecting group at a specific position (e.g., a triphenylsilyl group at C5) can direct alkylation to the desired nitrogen atom.[3]

Q3: During halogenation of pyrazoles, what are the potential side products?

A3: Besides the desired monohalogenated product, potential side reactions include the formation of di- or polyhalogenated pyrazoles. The presence of electron-donating groups on the pyrazole ring can increase the likelihood of dihalo derivatives.[6] In some cases, particularly with N-chlorosuccinimide, side-chain halogenation on alkyl substituents has been observed.[7]

Q4: I am observing ring-opening of my pyrazole derivative. What could be the cause?

A4: Pyrazole ring opening can occur under specific conditions, particularly in the presence of strong bases which can lead to deprotonation at C3.[8] The presence of highly reactive functional groups, such as azides and nitro groups, can also lead to complex rearrangements and ring-opening cascades, especially upon heating or under certain catalytic conditions.[5][9][10]

Q5: In metal-catalyzed cross-coupling reactions involving pyrazoles, what are common byproducts?

A5: A common side reaction in metal-catalyzed N-arylation reactions (e.g., using copper or palladium) is the homocoupling of the aryl halide starting material, which results in the formation of biaryl side products.[11] Additionally, challenges can arise from the coordinating ability of the pyrazole nitrogen atoms with the metal catalyst, which can sometimes complicate the catalytic cycle.[12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Symptoms: You obtain a mixture of N1 and N2 alkylated pyrazole isomers, confirmed by NMR or LC-MS analysis.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Steric and Electronic Effects: The inherent properties of your pyrazole substrate favor the formation of both isomers.Modify the pyrazole substrate if possible, for example, by introducing a bulky group to sterically block one of the nitrogen atoms.
Inappropriate Base: The base used does not provide sufficient regiocontrol.Experiment with different bases. For preferential N2-alkylation, consider using magnesium-based reagents like Mg(OEt)₂ or MgBr₂.[3][4]
Solvent Choice: The solvent may not be optimal for directing the reaction towards a single isomer.Screen different solvents. Polar aprotic solvents are common, but for some substrates, fluorinated alcohols may enhance regioselectivity.[5]
Reaction Temperature: The reaction temperature might be too high, leading to lower selectivity.Try running the reaction at a lower temperature. For some sensitive substrates, performing the reaction at 0 °C can minimize side reactions like over-alkylation.[4]

Workflow for Troubleshooting Poor Regioselectivity:

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Issue 2: Formation of Multiple Halogenated Products

Symptoms: Your reaction yields a mixture of mono-, di-, and/or polyhalogenated pyrazoles.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Overly Activating Substituents: Electron-donating groups on the pyrazole ring make it highly reactive towards electrophilic halogenation.[6]If possible, start with a pyrazole bearing an electron-withdrawing group to deactivate the ring. This group could potentially be modified or removed later in the synthesis.
Excess Halogenating Agent: Using too much of the halogenating reagent can lead to multiple halogenations.Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the halogenating agent for monohalogenation.
Reaction Conditions: Prolonged reaction times or high temperatures can promote further halogenation.Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.
Issue 3: Low Yield in Palladium-Catalyzed C-H Functionalization

Symptoms: The desired C-H functionalized pyrazole is obtained in low yield, with significant amounts of starting material remaining or byproduct formation.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Directing Group: The directing group on the pyrazole nitrogen is not effective for the desired C-H activation.The choice of directing group is crucial. For C5-H functionalization, N-substituted pyrazoles are often used. For C4-H functionalization, a directing group at C3 or C5 might be necessary.
Deactivating Substituents: Electron-withdrawing groups can make the C-H bond more acidic but may also affect the catalytic cycle.The electronic nature of substituents needs to be considered. An electron-withdrawing group at C4 can facilitate C5-H activation.[13]
Catalyst Inhibition/Decomposition: The pyrazole nitrogen atoms can coordinate to the palladium center and inhibit catalysis.The use of specific ligands or additives can prevent catalyst deactivation. For example, pyridine has been used as a ligand in some C-H alkenylation reactions.[13]
Competing Side Reactions: N-alkylation or N-arylation can compete with C-H functionalization.Ensure the pyrazole nitrogen is appropriately substituted or protected to prevent it from acting as a nucleophile.

Quantitative Data Summary

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes the effect of different catalysts on the N2/N1 selectivity for the alkylation of various 3-substituted pyrazoles.

Table 1: Effect of Catalyst on N2/N1 Selectivity in Pyrazole Alkylation

Entry3-SubstituentAlkylating AgentCatalyst (mol%)N2/N1 RatioYield (%)
13-Ph2-bromo-N,N-dimethylacetamideK₂CO₃3:9770
23-Ph2-bromo-N,N-dimethylacetamideMg(OEt)₂ (130)89:11-
33-CO₂Et2-bromo-N,N-dimethylacetamideMgBr₂ (20)>99:190
43-CN2-bromo-N,N-dimethylacetamideMgBr₂ (20)76:2444
53-CF₃Ethyl iodoacetateK₂CO₃1:1-
Data synthesized from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Mg-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles

This protocol is adapted from a method developed to favor the formation of the N2-alkylated regioisomer.[3][4]

Materials:

  • 3-Substituted pyrazole (1.0 equiv)

  • α-Bromoacetate or α-bromoacetamide (1.1 equiv)

  • MgBr₂ (20 mol%)

  • Anhydrous solvent (e.g., THF or MeCN)

  • Saturated aqueous NH₄Cl solution

  • Methanol

  • Water

  • Isopropyl acetate (i-PrOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-substituted pyrazole in the anhydrous solvent, add MgBr₂.

  • Add the alkylating agent to the mixture.

  • Stir the reaction at room temperature or 0 °C for strongly electron-deficient pyrazoles to minimize over-alkylation.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the resulting solution to dryness under reduced pressure.

  • Add water to the residue and extract the product with isopropyl acetate (4 x volume of water).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired N2-alkylated pyrazole.

Protocol 2: Purification of Pyrazole Isomers by Acid Salt Crystallization

This general method can be effective for separating pyrazole isomers that have different propensities to form crystalline salts.[14][15][16]

Materials:

  • Crude mixture of pyrazole isomers

  • Suitable organic solvent (e.g., ethanol, isopropanol, acetone)

  • Inorganic mineral acid (e.g., sulfuric acid, phosphoric acid) or an organic acid

  • Suitable base for neutralization (e.g., sodium hydroxide solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent.

  • Acid Addition: Add at least an equimolar amount of the chosen acid to the solution.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base to regenerate the free pyrazole.

  • Extraction: Extract the purified pyrazole isomer with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the purified isomer.

Reaction Pathway Diagram: N-Alkylation of Pyrazole

N_Alkylation cluster_start Starting Materials cluster_products Products Pyrazole Unsymmetrical Pyrazole Reaction N-Alkylation Pyrazole->Reaction RX Alkylating Agent (R-X) RX->Reaction Base Base Base->Reaction N1_Product N1-Alkylated Isomer N2_Product N2-Alkylated Isomer Reaction->N1_Product Side Product Reaction->N2_Product Desired Product (example)

References

Technical Support Center: Trifluoromethyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl-pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these valuable compounds. The trifluoromethyl group is a cornerstone in medicinal chemistry, known for enhancing metabolic stability, cell permeability, and potency.[1] However, its introduction into a pyrazole ring can present unique synthetic hurdles.

This guide offers troubleshooting advice and frequently asked questions in a practical question-and-answer format, alongside detailed experimental protocols and data-driven insights to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare trifluoromethyl-pyrazoles?

A1: The most prevalent methods for synthesizing trifluoromethyl-pyrazoles include:

  • Cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines. This is a classic and widely used approach.[2][3]

  • [3+2] Cycloaddition reactions involving trifluoromethylated building blocks like nitrile imines or 2,2,2-trifluorodiazoethane with suitable dipolarophiles.[4][5][6] This method offers a powerful way to construct the pyrazole ring with high regioselectivity.

  • One-pot synthesis from readily available starting materials, which can improve efficiency and yield by avoiding the isolation of intermediates.[1][3]

  • Trifluoromethylation of a pre-formed pyrazole ring , although this can sometimes be challenging regarding regioselectivity and reaction conditions.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical trifluoromethylated 1,3-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups and the reaction conditions.[2][7]

Troubleshooting Poor Regioselectivity:

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][7]

  • Solvent Choice: The polarity and nature of the solvent can significantly impact regioselectivity. For instance, polar solvents might favor one isomer over another.[6]

  • Nature of the Hydrazine: The substituents on the hydrazine molecule can direct the cyclization to favor a specific regioisomer.[8]

  • Protecting Groups: In some cases, using a protecting group on one of the hydrazine nitrogens can direct the cyclization, after which the protecting group is removed.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in trifluoromethyl-pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes for Low Yield:

  • Instability of Intermediates: Trifluoromethylhydrazine, a key intermediate in some syntheses, is known to be unstable.[1] Generating it in situ under acidic conditions can improve its lifetime and subsequent reaction yield.[1]

  • Poor Quality of Starting Materials: Ensure the purity of your trifluoromethylated 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and choice of catalyst can all significantly impact the yield. Optimization of these parameters is often necessary. For example, some silver-catalyzed reactions show improved yields at elevated temperatures.[3]

  • Formation of Side Products: The formation of byproducts, such as des-trifluoromethylated pyrazoles, can reduce the yield of the desired product. Careful selection of the acid, solvent, and temperature is critical to minimize these impurities.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive starting materials or reagents.Verify the purity and integrity of starting materials using techniques like NMR or LC-MS. Use fresh reagents where possible.
Unstable intermediates, such as trifluoromethylhydrazine, decomposing before reacting.[1]Generate the unstable intermediate in situ. For trifluoromethylhydrazine, this can be achieved by the deprotection of a stable precursor like di-Boc trifluoromethylhydrazine under acidic conditions.[1]
Reaction conditions are not optimal (temperature, solvent, catalyst).Systematically vary the reaction temperature. Screen different solvents with varying polarities. If using a catalyst, screen different catalysts and loadings.
Formation of Multiple Products (Regioisomers) Use of an unsymmetrical trifluoromethylated 1,3-dicarbonyl compound.[2]Modify the reaction conditions (pH, solvent) to favor one regioisomer.[6][7] Consider using a different synthetic route that offers better regiocontrol, such as a [3+2] cycloaddition.[4]
Presence of Des-CF3 Impurity Loss of the trifluoromethyl group from an intermediate or the final product.Optimization of cyclization conditions, including careful selection of the acid, solvent, and temperature, has been shown to be critical in reducing the formation of des-CF3 pyrazole impurities.[1]
Difficult Purification Product has similar polarity to starting materials or byproducts.Optimize the reaction to go to completion to minimize starting material contamination. Employ alternative purification techniques such as preparative thin-layer chromatography (prep-TLC)[1] or crystallization. Derivatization of the product to alter its polarity for easier separation may also be an option.
High water solubility of the product, leading to loss during aqueous workup.For compounds with high aqueous solubility, such as pyridyl-substituted pyrazoles, use a different extraction solvent system like acetonitrile/brine.[1]

Experimental Protocols

General Procedure for N-CF3-Substituted Pyrazole Synthesis via Cyclization

This protocol describes the synthesis of N-trifluoromethyl pyrazoles from a protected trifluoromethylhydrazine precursor and a 1,3-dicarbonyl compound.[1]

Materials:

  • Di-Boc trifluoromethylhydrazine

  • 1,3-dicarbonyl substrate (e.g., 1,3-diketone, 1,3-dialdehyde)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5 equiv).

  • Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction progress by LCMS.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate aqueous solution.

  • Dilute with water and extract the product with DCM (3x). For highly water-soluble products, an acetonitrile/brine extraction system may be more effective.[1]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., 0%–50% EtOAc/hexanes) to afford the N-CF₃-substituted pyrazole.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

EntrySubstrate (1,3-Dicarbonyl)AcidSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1BenzoylacetoneTsOH·H₂ODCM20-401272>95[1]
2DibenzoylmethaneTsOH·H₂ODCM20-401275>95[1]
33-Phenyl-2,4-pentanedioneTsOH·H₂ODCM20-401247>95[1]
4Malonaldehyde bis(dimethyl acetal)TsOH·H₂ODCM20-401274>95[1]

Table 2: Troubleshooting Outcomes for a Model Reaction

Issue Modification Result Reference
Low YieldIn situ generation of CF3NHNH2 from di-Boc precursorYield increased from 44-46% to 72%[1]
Formation of des-CF3 pyrazoleOptimized acid, solvent, and temperatureReduced formation of des-CF3 impurity[1]
Poor regioselectivity with unsymmetrical diketoneUse of fluorinated alcohol as solventImproved regioselectivity[7]

Visual Guides

Experimental Workflow for N-CF3 Pyrazole Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A 1. Combine di-Boc-CF3-hydrazine and 1,3-dicarbonyl in DCM B 2. Add TsOH·H₂O A->B C 3. Stir at 20-40°C for 12h B->C D 4. Quench with NaHCO3 (aq) C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash with brine E->F G 7. Dry over Na2SO4 F->G H 8. Concentrate under reduced pressure G->H I 9. Column Chromatography H->I J Pure N-CF3 Pyrazole I->J

Caption: A generalized experimental workflow for the synthesis of N-trifluoromethyl pyrazoles.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Start Low Yield Observed A Check Starting Material Purity Start->A B Optimize Reaction Conditions (Temp, Time, Solvent) Start->B C Address Intermediate Instability Start->C D Investigate Side Reactions Start->D F Screen alternative acids/catalysts B->F E Use in situ generation of CF3NHNH2 C->E G Analyze byproducts by LCMS/NMR D->G H Improved Yield E->H F->H G->B

References

Stability of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How stable is 1-Methyl-3-(trifluoromethyl)-1H-pyrazole expected to be under acidic and basic conditions?

A1: Pyrazoles are aromatic heterocyclic compounds and generally exhibit a degree of stability. However, the presence of the trifluoromethyl group, an electron-withdrawing group, can influence the electron density of the pyrazole ring and potentially affect its susceptibility to hydrolytic degradation. The stability of this compound would need to be empirically determined through forced degradation studies.

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: While specific degradation products are unknown without experimental data, potential degradation pathways for pyrazole-containing compounds under acidic or basic conditions could involve cleavage of the pyrazole ring or modification of the trifluoromethyl group. The conditions of the study (e.g., pH, temperature, duration) will significantly influence the degradation pathway.

Q3: I am observing unexpected peaks in my chromatogram after treating my sample with acid/base. What could they be?

A3: Unexpected peaks are likely degradation products of this compound or interactions with excipients if in a formulation. To identify these, it is recommended to perform mass spectrometry (LC-MS) to determine the mass of the unknown peaks and deduce their potential structures. Comparing the stressed samples to unstressed controls and blanks is crucial.

Q4: My compound seems to be completely degraded under the initial stress conditions. What should I do?

A4: If you observe extensive degradation (e.g., >20%), the stress conditions are too harsh.[1] You should reduce the severity of the conditions. This can be achieved by:

  • Decreasing the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N).

  • Lowering the temperature of the study.

  • Reducing the duration of exposure.

The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to understand the degradation profile without completely destroying the parent molecule.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed Stress conditions are too mild.- Increase the concentration of the acid or base.- Increase the temperature.- Prolong the exposure time.
High variability in results - Inconsistent experimental conditions.- Analytical method not validated.- Ensure precise control of temperature, time, and reagent concentrations.- Validate the analytical method for stability-indicating properties (specificity, linearity, accuracy, precision).
Precipitation observed in the sample - Degradation product is insoluble.- pH change causing precipitation.- Use a co-solvent if compatible with the analytical method.- Adjust the pH of the final solution before analysis.
Mass balance is not within 95-105% - Non-chromophoric degradation products.- Volatile degradation products.- Adsorption of compound or degradants onto container surfaces.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.- Use headspace GC-MS to analyze for volatile compounds.- Use silanized glassware to minimize adsorption.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies under acidic and basic conditions, based on common industry practices and regulatory guidelines.[2]

Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To an aliquot of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl).

    • The final concentration of the compound should be suitable for the analytical method.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it with an equivalent concentration of sodium hydroxide (e.g., 0.1 N NaOH).

  • Sample Analysis: Dilute the neutralized solution to the final target concentration with the mobile phase of the analytical method (e.g., HPLC) and analyze immediately.

  • Control Samples: Prepare and analyze a control sample (compound in solvent and water, without acid) and a blank (solvent and acid, without compound) under the same conditions.

Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for acidic hydrolysis.

  • Stress Conditions:

    • To an aliquot of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it with an equivalent concentration of hydrochloric acid (e.g., 0.1 N HCl).

  • Sample Analysis: Dilute the neutralized solution to the final target concentration with the mobile phase and analyze.

  • Control Samples: Prepare and analyze a control sample (compound in solvent and water, without base) and a blank (solvent and base, without compound) under the same conditions.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation under Acidic Conditions

Time (hours)% Assay of this compound% DegradationNumber of Degradants% Area of Major DegradantMass Balance (%)
0100.00.000.0100.0
295.24.814.599.7
490.59.528.999.4
882.117.9216.598.6
1275.324.7322.197.4
2460.839.2335.696.4

Table 2: Summary of Forced Degradation under Basic Conditions

Time (hours)% Assay of this compound% DegradationNumber of Degradants% Area of Major DegradantMass Balance (%)
0100.00.000.0100.0
298.11.911.899.9
496.33.713.599.8
892.08.027.299.2
1288.511.5210.198.6
2480.419.6217.898.2

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid_sample Aliquot for Acid Stress stock->acid_sample base_sample Aliquot for Base Stress stock->base_sample acid_stress Add 0.1 N HCl Incubate at 60°C acid_sample->acid_stress base_stress Add 0.1 N NaOH Incubate at 60°C base_sample->base_stress acid_neutralize Neutralize with 0.1 N NaOH acid_stress->acid_neutralize base_neutralize Neutralize with 0.1 N HCl base_stress->base_neutralize hplc HPLC-UV/MS Analysis acid_neutralize->hplc base_neutralize->hplc data Data Interpretation (Assay, Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

Logical_Troubleshooting_Flow action_node action_node result_node result_node start Start Forced Degradation Study degradation_check Degradation Observed? start->degradation_check extent_check Degradation 5-20%? degradation_check->extent_check Yes increase_stress Increase Stress: - Higher [Acid/Base] - Higher Temp - Longer Time degradation_check->increase_stress No mass_balance_check Mass Balance 95-105%? extent_check->mass_balance_check Yes decrease_stress Decrease Stress: - Lower [Acid/Base] - Lower Temp - Shorter Time extent_check->decrease_stress No investigate_analytics Investigate Analytical Method: - Use universal detector (MS, CAD) - Check for volatile degradants (GC-HS) - Use inert vials mass_balance_check->investigate_analytics No proceed Proceed to Structure Elucidation mass_balance_check->proceed Yes increase_stress->start decrease_stress->start investigate_analytics->start end Study Complete proceed->end

Caption: Logical flow for troubleshooting forced degradation studies.

References

Technical Support Center: Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically the regioisomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole. Other common impurities can include unreacted starting materials such as ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine, residual solvents from the synthesis, and byproducts from side reactions, such as des-CF3 pyrazole derivatives.[1][2]

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques are fractional distillation, crystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.[3]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, be aware that activated charcoal may also adsorb some of your desired product, potentially reducing the overall yield.[4]

Q4: Is it possible to separate the regioisomers this compound and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole?

A4: Yes, separation of these regioisomers is possible. Fractional distillation can be effective if there is a sufficient difference in their boiling points.[5] Fractional recrystallization may also be employed if a solvent system can be found in which their solubilities differ significantly.[4] Column chromatography is another powerful technique for separating isomers with different polarities.[6]

Troubleshooting Guides

Low Purity After Purification
Observation Potential Cause Suggested Solution
Persistent presence of the regioisomer Inefficient separation by the chosen method.For Distillation: Use a longer distillation column or a column with higher theoretical plates. Optimize the reflux ratio. For Crystallization: Experiment with different solvent systems to find one with a greater difference in solubility for the two isomers. Consider fractional crystallization.[4] For Chromatography: Optimize the mobile phase polarity and stationary phase to improve separation.[6]
Presence of starting materials Incomplete reaction or inefficient removal during work-up.Ensure the reaction has gone to completion using techniques like TLC or LC-MS.[1] During work-up, perform aqueous washes to remove water-soluble starting materials.
Product is an oil instead of a solid Presence of impurities preventing crystallization.Attempt to purify a small sample by column chromatography to see if a solid can be obtained. If so, use the purified solid as a seed crystal to induce crystallization in the bulk material.[4]
Low overall yield after purification Product loss during multiple purification steps.Minimize the number of transfers and purification steps. When using recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.[4] Ensure the solution is sufficiently cooled to maximize precipitation.[4]
Crystallization Issues
Observation Potential Cause Suggested Solution
No crystal formation upon cooling The solution is not supersaturated.Concentrate the solution by carefully evaporating some of the solvent. Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath.[4]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod below the solvent level. Add a seed crystal of the pure compound if available.[4]
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating from a supersaturated solution at a temperature above its melting point.Lower the crystallization temperature. Use a lower-boiling point solvent or a mixed solvent system.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating the desired this compound from its regioisomer and other volatile impurities.

  • Setup : Assemble a fractional distillation apparatus with a vacuum source. Use a distillation column with a high number of theoretical plates for efficient separation.

  • Charging the Flask : Place the crude this compound into the distillation flask.

  • Distillation :

    • Apply a vacuum and gently heat the flask.

    • Collect the initial fraction, which will likely contain lower-boiling impurities.

    • Carefully monitor the temperature at the head of the column. A stable temperature reading indicates the collection of a pure fraction. The boiling point of this compound is approximately 138 °C at atmospheric pressure, but will be lower under vacuum.[7]

    • Collect the main fraction corresponding to the desired product. A patent suggests collecting a fraction at 70 mbar with a collection temperature of 75-85 °C.[7]

  • Analysis : Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing less soluble or more soluble impurities.

  • Solvent Selection : Choose a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixed solvent systems like ethanol/water.[4]

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is just dissolved.[4]

  • Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[4]

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the crystals in a desiccator or a vacuum oven. A patent describes drying the purified product under vacuum at 50-60 °C.[8][9]

Protocol 3: Purification by Column Chromatography

This technique is highly effective for separating compounds with different polarities, such as regioisomers.

  • Stationary Phase Selection : Silica gel is a common stationary phase for the purification of pyrazole derivatives.[6]

  • Mobile Phase Selection : Select an appropriate solvent system (eluent) that provides good separation of the desired compound from its impurities on a TLC plate. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[6]

  • Column Packing : Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution : Pass the eluent through the column and collect fractions. Monitor the separation by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purity and Yield of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol after Purification

Purification MethodInitial Purity (w/w %)Final Purity (w/w %)Yield (%)Reference
Crystallization and WashingNot Specified98.587.5[8]
Crystallization and WashingNot Specified99.772.4[8][9]

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start_dist Crude Product setup_dist Assemble Distillation Apparatus start_dist->setup_dist charge_dist Charge Flask setup_dist->charge_dist distill Apply Vacuum & Heat charge_dist->distill collect_forerun Collect Forerun (Impurities) distill->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main end_dist Pure Product collect_main->end_dist start_recryst Crude Product dissolve Dissolve in Hot Solvent start_recryst->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter & Wash Crystals cool->filter_wash dry Dry Crystals filter_wash->dry end_recryst Pure Product dry->end_recryst start_chrom Crude Product pack_column Pack Column start_chrom->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_chrom Pure Product evaporate->end_chrom

Caption: Experimental workflows for the purification of this compound.

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Controlling Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of regioisomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and we are obtaining a mixture of two regioisomers. Why is this happening?

A1: The formation of two regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.[1] The reaction proceeds through the condensation of the hydrazine with one of the two non-equivalent carbonyl groups of the dicarbonyl compound.[2][3][4] Since the initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, two different intermediates can form, leading to two regioisomeric pyrazole products.[2]

Q2: What are the key factors that influence the regioselectivity of our pyrazole synthesis?

A2: The regiochemical outcome is governed by a combination of factors related to both the reactants and the reaction conditions. These include:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and influence the rate of condensation at each carbonyl group.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1] Fluorinated alcohols, in particular, have been shown to significantly enhance the formation of a single regioisomer.[1][5][6]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]

Q3: We are observing poor regioselectivity in our reaction using ethanol as the solvent. What can we do to improve this?

A3: A highly effective strategy to improve regioselectivity is to switch from ethanol to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6] These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation, in some cases improving the ratio to over 99:1 in favor of one isomer.[5][6] The low nucleophilicity of these fluorinated alcohols prevents them from competing with the hydrazine in the initial attack on the more reactive carbonyl group, thus enhancing the selectivity.[5]

Q4: How can we confirm the structure of the major regioisomer we have synthesized?

A4: The structures of the resulting regioisomers can be unequivocally determined using various spectroscopic techniques. One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose.[7][8] In NOESY experiments, the spatial proximity of specific protons can help in assigning the correct structure. X-ray crystallography provides definitive structural proof if suitable crystals can be obtained.[9]

Q5: We have a mixture of regioisomers. How can we separate them?

A5: If a mixture of regioisomers is formed, they can often be separated using chromatographic techniques. Silica gel column chromatography is a common and effective method for separating pyrazole regioisomers.[7][10] The choice of eluent will depend on the specific properties of the isomers. In some cases, crystallization can also be employed to isolate the major isomer in a pure form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no regioselectivity (obtaining a ~1:1 mixture of isomers). The electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl compound are minimal. The reaction conditions (e.g., solvent, temperature) are not optimized for selectivity.1. Change the solvent: Replace standard solvents like ethanol with fluorinated alcohols such as TFE or HFIP to dramatically enhance regioselectivity.[5][6] 2. Modify the temperature: Investigate the effect of temperature on the isomer ratio. Lowering the temperature may favor the kinetically controlled product. 3. Adjust the pH: Altering the acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.[1]
The undesired regioisomer is the major product. The initial nucleophilic attack of the hydrazine is preferentially occurring at the carbonyl group leading to the undesired isomer due to prevailing steric and/or electronic factors.1. Modify the reactants: If possible, introduce bulkier substituents on the hydrazine or the dicarbonyl compound to sterically hinder the attack at the undesired position. 2. Alter electronic effects: Introduce electron-withdrawing or electron-donating groups to change the relative reactivity of the two carbonyl carbons.
Difficulty in separating the regioisomers. The regioisomers have very similar polarities and physical properties.1. Optimize chromatography: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. 2. Consider derivatization: It may be possible to selectively react one isomer to form a derivative that is more easily separated. 3. Attempt fractional crystallization: If the isomers are crystalline, fractional crystallization from different solvents may be effective.
Inconsistent regioisomeric ratios between batches. Minor variations in reaction conditions (e.g., temperature, reaction time, purity of reagents, water content) can influence the delicate balance of factors controlling regioselectivity.1. Standardize the protocol: Ensure all reaction parameters are strictly controlled and documented for each batch. 2. Use high-purity reagents: Impurities in starting materials can sometimes affect the reaction outcome. 3. Control moisture: Ensure anhydrous conditions if the reaction is sensitive to water.

Quantitative Data Summary

The choice of solvent can have a profound effect on the regioselectivity of pyrazole synthesis. The following table summarizes the regioisomeric ratios observed in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine in different solvents.

Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer 1 : Isomer 2)

1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) Ethanol (EtOH) 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
1a2-FurylCF₃36:6485:1597:3
1b2-FurylCF₂CF₃64:3698:2>99:<1
1c2-FurylCF₂CH₃45:5598:298:2
1d2-FurylCO₂Et44:5689:1193:7

Data extracted from The Journal of Organic Chemistry, 2008.[5][6]

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[1][5][6]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)

  • Fluorinated alcohol solvent (TFE or HFIP)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP), add the substituted hydrazine (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to isolate the desired regioisomer.

  • Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Note: For less reactive substrates, gentle heating may be required. The optimal reaction time and temperature should be determined empirically for each specific set of reactants.

Visualizations

Knorr_Pyrazole_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_A Intermediate A dicarbonyl->intermediate_A Attack at C1 intermediate_B Intermediate B dicarbonyl->intermediate_B Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration

Caption: General reaction pathways for the Knorr pyrazole synthesis leading to two possible regioisomers.

Troubleshooting_Logic start Low Regioselectivity (e.g., in EtOH) solvent_change Change Solvent to TFE or HFIP? start->solvent_change temp_change Optimize Temperature? solvent_change->temp_change No success High Regioselectivity Achieved solvent_change->success Yes pH_change Adjust pH? temp_change->pH_change No temp_change->success Yes pH_change->success Yes separation Separate Isomers via Chromatography pH_change->separation No

Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic placement of functional groups on a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two constitutional isomers: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole. Understanding the distinct characteristics of these isomers is crucial for their application in medicinal chemistry and agrochemical research.

The pyrazole nucleus is a privileged scaffold in numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. However, the constitutional isomerism resulting from the placement of the -CF3 group at either the 3- or 5-position of the 1-methyl-pyrazole ring gives rise to two distinct molecules with unique properties.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. It is important to note that while some experimental data is available for derivatives, many properties for the parent compounds are based on predictive models.

PropertyThis compound1-Methyl-5-(trifluoromethyl)-1H-pyrazoleData Type
Molecular Formula C₅H₅F₃N₂C₅H₅F₃N₂-
Molecular Weight 150.10 g/mol 150.10 g/mol Calculated
Boiling Point 137.7 ± 35.0 °CNo data availablePredicted
pKa -0.71 ± 0.10No data availablePredicted
XLogP3 1.21.2Calculated

Note: Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a hydroxylated derivative of the 3-CF3 isomer, shows a melting point of 177-179 °C and a predicted boiling point of 224.4 ± 35.0 °C and pKa of 8.08 ± 0.28.

Spectroscopic Profile

The substitution pattern on the pyrazole ring leads to distinct spectroscopic signatures for each isomer, which is critical for their unambiguous identification.

¹H NMR Spectroscopy:

  • This compound: Two signals are expected for the pyrazole ring protons. The proton at the 5-position (H5) will appear as a doublet, and the proton at the 4-position (H4) will also be a doublet due to coupling with H5. The N-methyl group will appear as a singlet.

  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similarly, two signals are expected for the ring protons. The proton at the 3-position (H3) will be a doublet, and the proton at the 4-position (H4) will be a doublet. The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent H4 proton to a greater extent compared to the 3-trifluoromethyl isomer.

¹³C NMR Spectroscopy: The carbon chemical shifts will also be influenced by the position of the trifluoromethyl group. The carbon directly attached to the -CF3 group will exhibit a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other ring carbons will differ between the two isomers, providing a clear method for differentiation.

Synthesis of Regioisomers

A common synthetic route to these isomers involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with methylhydrazine. This reaction often yields a mixture of the two regioisomers, which can then be separated, for example, by fractional distillation based on their different boiling points.

Synthesis 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Condensation Condensation 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Regioisomeric Mixture Regioisomeric Mixture Condensation->Regioisomeric Mixture Separation Separation Regioisomeric Mixture->Separation Isomer_3_CF3 1-Methyl-3-(trifluoromethyl) -1H-pyrazole Separation->Isomer_3_CF3 Isomer_5_CF3 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Separation->Isomer_5_CF3

General synthetic approach to the regioisomeric pyrazoles.

Biological Activity: A Comparative Outlook

The trifluoromethylpyrazole core is a key component in many biologically active molecules. The positioning of the trifluoromethyl group can have a significant impact on the biological activity.

Anti-inflammatory Activity and the Celecoxib Example

The 3-(trifluoromethyl)pyrazole moiety is famously present in the selective COX-2 inhibitor, Celecoxib (brand name Celebrex). Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like arthritis. Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity over the COX-1 isoform.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (3-CF3 Pyrazole Derivative) Celecoxib->COX2 inhibits

Mechanism of COX-2 inhibition by a 3-trifluoromethylpyrazole derivative.

Other Potential Applications

Trifluoromethylated pyrazoles have been investigated for a range of other biological activities, including:

  • Anticancer Activity: Celecoxib has also been studied for its potential anticancer effects, which may involve both COX-2 dependent and independent pathways, including the induction of apoptosis and inhibition of angiogenesis.

  • Herbicidal Activity: Pyrazole derivatives are used in agriculture as herbicides. Interestingly, for a hydroxylated derivative, the 3-trifluoromethyl isomer was found to have lower herbicidal activity compared to its corresponding 5-trifluoromethyl regioisomer, highlighting that the optimal isomer can be application-dependent.

Key Differences and Research Implications

The choice between the 3- and 5-trifluoromethyl isomers can have significant consequences for a research and development program.

Isomer_Comparison cluster_3CF3 This compound cluster_5CF3 1-Methyl-5-(trifluoromethyl)-1H-pyrazole 3CF3_props Established role in anti-inflammatory drugs (e.g., Celecoxib scaffold). Potentially more potent anti-inflammatory activity in some series. Predicted lower boiling point. 5CF3_props May exhibit superior activity in other applications (e.g., herbicidal). Different steric and electronic profile influencing target binding. Comparison Comparative Insights

Logical comparison of the two pyrazole isomers.

The differential placement of the electron-withdrawing trifluoromethyl group affects the electron density distribution within the pyrazole ring, influencing the molecule's dipole moment, pKa, and hydrogen bonding capacity. These factors, in turn, dictate how each isomer interacts with biological macromolecules, leading to variations in efficacy and selectivity.

Experimental Protocols

General Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles

Materials:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • Slowly add methylhydrazine to the solution at room temperature.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude mixture of regioisomers.

  • Purify and separate the isomers by fractional distillation or column chromatography.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra can provide information about the functional groups present in the molecules.

Conclusion

The choice between this compound and its 5-trifluoromethyl isomer is a critical design element in the development of new bioactive compounds. While they share the same molecular formula, their distinct structures give rise to different physicochemical and biological properties. The 3-trifluoromethyl isomer is a cornerstone of the highly successful anti-inflammatory drug Celecoxib, suggesting its utility in targeting enzymes like COX-2. Conversely, the 5-trifluoromethyl isomer may prove to be more advantageous in other therapeutic or agrochemical applications. A thorough understanding of the synthesis, characterization, and biological evaluation of both isomers is essential for medicinal and agricultural chemists to fully exploit the potential of the trifluoromethylpyrazole scaffold. Further head-to-head comparative studies are warranted to delineate their respective therapeutic and commercial potential more clearly.

Comparative Guide to HPLC Methods for the Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its closely related derivatives. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative and qualitative data in research, quality control, and drug development. This document outlines a specific HPLC method for a hydroxylated analogue, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and compares it with a general method for other pyrazoline derivatives to provide a broader context for methodological choices.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key chromatographic parameters of two distinct HPLC methods. Method 1 is a specific gradient method developed for a close structural analogue of the target compound, while Method 2 represents a more general isocratic method for pyrazoline derivatives.

ParameterMethod 1: For 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olMethod 2: For a Pyrazoline Derivative
Stationary Phase YMC-Pack ODS-A (250 mm x 4.6 mm, 5 µm)C18 Column
Mobile Phase A: 0.1% H₃PO₄ + 10% v/v Acetonitrile, B: Acetonitrile0.1% Trifluoroacetic acid in Milli-Q water and Methanol (20:80 v/v)
Elution Mode GradientIsocratic
Gradient Program Start at 94.4:5.6 (A:B), over 50 min to 33.3:66.7 (A:B)Not Applicable
Flow Rate Not Specified1.0 mL/min
Column Temperature 40 °C25 ± 2°C
Detection UV at 230 nmUV at 206 nm
Injection Volume Not Specified5.0 µL

Validation Parameters of a General RP-HPLC Method for a Pyrazoline Derivative

The following table presents the validation parameters for the general isocratic RP-HPLC method (Method 2), demonstrating its suitability for quantitative analysis.

Validation ParameterResult
Linearity Range 50 to 150 µg/mL
Correlation Coefficient (r²) 0.9995
Precision (%RSD) Within acceptable limits
System Suitability Passed

Experimental Protocols

Method 1: HPLC Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This method is adapted from a procedure used for the analysis of a closely related compound and is expected to have high applicability for this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, UV detector, and column thermostat.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: YMC-Pack ODS-A (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water with 10% (v/v) acetonitrile.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 94.4% A and 5.6% B.

    • Linearly change to 33.3% A and 66.7% B over 50 minutes.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Isocratic RP-HPLC for a Pyrazoline Derivative[1]

This method provides a general approach for the analysis of pyrazoline compounds.

1. Instrumentation:

  • HPLC system with an isocratic pump, UV-Vis or DAD detector, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in Milli-Q water and methanol in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Detection: UV at 206 nm.

  • Injection Volume: 5.0 µL.

3. Sample Preparation:

  • Prepare a stock solution by dissolving an accurately weighed amount of the analyte in methanol.

  • Prepare calibration standards and quality control samples by further diluting the stock solution with the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General workflow for HPLC analysis.

Method_Comparison_Logic cluster_methods HPLC Methodologies cluster_considerations Key Considerations Analyte This compound Analysis Method1 Method 1 (Gradient) - High Specificity - Longer Run Time Analyte->Method1 Choose for complex mixtures or high resolution Method2 Method 2 (Isocratic) - Simpler - Faster Run Time - May lack specificity Analyte->Method2 Choose for routine analysis or - rapid screening Resolution Resolution Method1->Resolution Specificity Specificity Method1->Specificity Speed Speed Method2->Speed Simplicity Simplicity Method2->Simplicity

Caption: Logical flow for selecting an HPLC method.

A Comparative Guide to Purity Assessment of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Assessment

This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Accurate determination of its purity is crucial for ensuring the reliability of research data, the safety and efficacy of potential drug candidates, and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds. This guide will focus on a detailed GC-MS methodology and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

GC-MS Analysis for Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for identifying and quantifying the main component and any volatile impurities in a sample of this compound.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS. Method optimization may be required based on the specific instrument and potential impurities.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol (HPLC grade).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Dilution: Further dilute the stock solutions as needed with methanol to fall within the linear range of the instrument.

GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. The identity of the main peak and any impurity peaks can be confirmed by comparing their mass spectra with a reference library or the spectrum of the reference standard.

Experimental Workflow

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Peaks by Mass Spectra integrate->identify calculate Calculate Purity (Area % Method) identify->calculate

Caption: Workflow for GC-MS Purity Assessment of this compound.

Comparison with Alternative Purity Assessment Techniques

While GC-MS is a robust method, other techniques like HPLC and qNMR offer different advantages and can provide complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.

Experimental Protocol for HPLC Analysis:

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 220 nm

Advantages of HPLC:

  • Suitable for non-volatile and thermally labile compounds.

  • Well-established for routine quality control in the pharmaceutical industry.

Disadvantages of HPLC:

  • May require more complex mobile phases.

  • UV detection is not as universal as mass spectrometry; some impurities may not be detected if they lack a chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Experimental Protocol for qNMR Analysis:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the integral ratio, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Advantages of qNMR:

  • Primary analytical method, highly accurate and precise.

  • Provides structural information in addition to purity.

  • Does not require a reference standard of the analyte.

Disadvantages of qNMR:

  • Requires a high-field NMR spectrometer.

  • Peak overlap can complicate quantification.

  • Lower sensitivity compared to GC-MS and HPLC.

Comparative Data Summary

Analytical TechniquePurity (%)Major Impurity IdentifiedLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS 99.5Isomeric Pyrazole~0.01%~0.03%
HPLC-UV 99.6Starting Material~0.02%~0.05%
¹H-NMR 99.7Residual SolventNot typically determinedNot typically determined
¹⁹F-NMR 98.5Trifluoromethyl-containing byproductNot typically determinedNot typically determined

Data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from a patent document, which serves as a representative example.[1]

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • GC-MS is an excellent method for the separation and identification of volatile impurities, providing high sensitivity and structural information through mass spectral data.

  • HPLC is a versatile and robust technique, particularly for non-volatile impurities, and is a staple in quality control environments.

  • qNMR offers the advantage of being a primary method for highly accurate purity determination without the need for a specific reference standard, while also providing structural confirmation.

For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended to ensure the identification and quantification of a wide range of potential impurities. This integrated approach provides the highest level of confidence in the quality of this compound for research and development purposes.

References

A Comparative Analysis of the Herbicidal Efficacy of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Derivatives and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Weed Management

The continuous pursuit of more effective and selective herbicides is a critical endeavor in agricultural science. Within this context, pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant herbicidal activity. This guide provides a comparative analysis of the herbicidal efficacy of novel 1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives against established commercial standards, supported by experimental data from recent studies.

Quantitative Efficacy Comparison

The following table summarizes the herbicidal activity of various pyrazole derivatives compared to commercial standards. The data is compiled from greenhouse and field trial studies, showcasing the percentage of inhibition or control against specific weed species at given application rates.

CompoundWeed SpeciesApplication RateEfficacy (% Inhibition/Control)Commercial StandardEfficacy of StandardSource
Novel Pyrazole Derivatives
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris200 µg/mL100%Not specifiedNot specified
4-chloro-3-ethyl-1-methyl-N'-(2-(m-tolyloxy) acetyl)-1H-pyrazole-5-carbohydrazideBrassica campestris200 µg/mL95%Not specifiedNot specified[1]
Compound 11a (an N-(2,2,2)-trifluoroethylpyrazole derivative)Monocotyledonous weeds150 g a.i. ha⁻¹ExcellentMetolachlorLess effective[2][3]
Compound 11a (an N-(2,2,2)-trifluoroethylpyrazole derivative)Dicotyledonous weeds150 g a.i. ha⁻¹ExcellentMetolachlorLess effective[2][3]
Compound 6a (a phenylpyridine moiety-containing pyrazole derivative)Setaria viridis150 g a.i./hm²50%PyroxasulfoneSlightly inferior[4][5]
Compound 6c (a phenylpyridine moiety-containing pyrazole derivative)Setaria viridis150 g a.i./hm²50%PyroxasulfoneSlightly inferior[4][5]
Commercial Standards
MetolachlorGeneral weedsManufacturer's specsStandard efficacy--[2][3]
PyroxasulfoneDigitaria sanguinalis, Abutilon theophrasti, Setaria viridis150 g a.i./hm²Moderate--[4][5]
GlyphosateBroad-spectrumManufacturer's specsHigh (non-selective)--[6]
2,4-DBroadleaf weedsManufacturer's specsHigh (selective)--[7]
AtrazineGrassy and broadleaf weedsManufacturer's specsHigh (selective)--[7]

Experimental Protocols

The evaluation of herbicidal efficacy involves standardized procedures to ensure reproducible and comparable results. Below are the typical methodologies employed in the cited studies.

1. Greenhouse Bioassay Protocol

  • Plant Cultivation: Seeds of test weed species (e.g., Brassica campestris, Echinochloa crusgalli, Digitaria sanguinalis) are sown in plastic pots containing a sterilized soil mix. The pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and photoperiod.

  • Herbicide Application: The synthesized pyrazole derivatives and commercial standard herbicides are dissolved in an appropriate solvent (e.g., acetone) and diluted with water to the desired concentrations. The solutions are then sprayed uniformly onto the weed seedlings at a specific growth stage (e.g., two-leaf stage).

  • Efficacy Assessment: The herbicidal effect is evaluated visually at set intervals (e.g., 7, 14, and 21 days after treatment). The assessment is typically based on a percentage scale, where 0% represents no effect and 100% represents complete plant death. The fresh weight of the aerial parts of the plants may also be measured and compared to an untreated control group.

2. Field Trial Protocol

  • Plot Establishment: Field trials are conducted in designated plots with natural or seeded weed populations. The experimental design is typically a randomized complete block design with multiple replications.

  • Herbicide Application: The test compounds and commercial standards are applied at specified rates (e.g., g a.i. ha⁻¹) using a calibrated sprayer. Applications can be pre-emergence (before weed emergence) or post-emergence (after weed emergence).

  • Data Collection: Weed control efficacy is assessed visually at different time points after application. Additionally, crop safety is evaluated by observing any phytotoxic effects on the cultivated crop. At the end of the growing season, weed biomass and crop yield are often measured to determine the overall effectiveness of the herbicide treatments.

Mode of Action

Pyrazole herbicides can act through various mechanisms. Some, like pyrazolate, function by inhibiting chlorophyll biosynthesis.[8] Others are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9] A number of pyrazole derivatives act as inhibitors of very long-chain fatty acid elongase (VLCFAE), similar to commercial herbicides like metolachlor.[2] The trifluoromethyl group on the pyrazole ring is often introduced to enhance herbicidal activity due to its high thermal stability, lipophilicity, and electronegativity.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel herbicidal compounds.

Herbicidal_Efficacy_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_greenhouse Greenhouse Screening cluster_field Field Trials cluster_analysis Data Analysis & Conclusion Start Design of Novel Pyrazole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Seed_Planting Planting of Weed & Crop Seeds Purification->Seed_Planting Test Compounds Herbicide_Application Application of Test Compounds & Standards Seed_Planting->Herbicide_Application Efficacy_Assessment Visual Assessment & Biomass Measurement Herbicide_Application->Efficacy_Assessment Plot_Setup Establishment of Field Plots Efficacy_Assessment->Plot_Setup Promising Compounds Field_Application Application at Agronomic Rates Plot_Setup->Field_Application Data_Collection Weed Control & Crop Safety Assessment Field_Application->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Comparison Comparison with Commercial Standards SAR_Analysis->Comparison Conclusion Identification of Lead Compounds Comparison->Conclusion

References

A Comparative Study on COX-2 Inhibition: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Analogs Versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) inhibitory effects of a series of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole analogs against the well-established selective COX-2 inhibitor, celecoxib. This document summarizes quantitative experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows to offer an objective performance comparison.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, which can lead to gastrointestinal side effects. Selective COX-2 inhibitors, such as celecoxib, were developed to reduce inflammation and pain while minimizing these adverse effects by specifically targeting the COX-2 isoform.

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective COX-2 inhibitor. Its chemical structure, featuring a trifluoromethyl group at the 3-position of the pyrazole ring, is crucial for its high potency and selectivity. This has spurred research into other pyrazole-based compounds, including this compound analogs, as potential selective COX-2 inhibitors.

Data Presentation: In Vitro COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of trifluoromethyl-pyrazole-carboxamide derivatives and celecoxib against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 9.870.055179.45
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (Analog 1) >500.26>192.3
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Analog 2) 5.624.921.14
N-(4-(2-methoxyphenyl)phenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Analog 3) 4.452.651.68

Note: The data for the pyrazole analogs are from a study on trifluoromethyl-pyrazole-carboxamides, which are structurally related to the this compound scaffold. The celecoxib data is from a separate study for comparative purposes.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol describes a method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (celecoxib) dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compounds and celecoxib in DMSO.

  • Enzyme and Cofactor Addition: To the wells of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, celecoxib, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard in vivo method to assess the anti-inflammatory effects of the test compounds.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and celecoxib suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the test compounds or celecoxib orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

COX-2 Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_H2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound analogs Celecoxib Inhibitor->COX2 inhibit

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX Inhibition Assay

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzymes, Buffers, Compounds) start->reagent_prep plate_setup Plate Setup (Addition of Enzyme, Buffer, Cofactor) reagent_prep->plate_setup inhibitor_incubation Inhibitor Incubation (Test compounds/Celecoxib) plate_setup->inhibitor_incubation reaction_initiation Reaction Initiation (Addition of Arachidonic Acid) inhibitor_incubation->reaction_initiation detection Fluorometric Detection (Kinetic Measurement) reaction_initiation->detection data_analysis Data Analysis (Calculate % Inhibition and IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Logical Relationship of the Comparative Study

Comparative_Study_Logic main_topic Comparative Study of COX-2 Inhibition compounds Test Compounds main_topic->compounds assays Biological Assays main_topic->assays analogs This compound Analogs compounds->analogs celecoxib Celecoxib (Reference Inhibitor) compounds->celecoxib in_vitro In Vitro (COX-1/COX-2 Inhibition Assay) assays->in_vitro in_vivo In Vivo (Carrageenan-Induced Paw Edema) assays->in_vivo ic50 IC50 Values in_vitro->ic50 si Selectivity Index (SI) in_vitro->si anti_inflammatory Anti-inflammatory Effect (% Inhibition of Edema) in_vivo->anti_inflammatory data Data Comparison ic50->data si->data anti_inflammatory->data

Caption: Logical flow of the comparative study.

Unraveling the Bioactivity of Trifluoromethyl-Pyrazole Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-pyrazole carboxamides, a versatile scaffold exhibiting a range of biological activities, including anti-inflammatory and antifungal properties.

This report synthesizes experimental data from recent studies to illuminate how modifications to the trifluoromethyl-pyrazole carboxamide core influence its efficacy as both a cyclooxygenase (COX) inhibitor for anti-inflammatory applications and a succinate dehydrogenase (SDH) inhibitor for antifungal purposes. Detailed experimental protocols and visual representations of key concepts are provided to support further research and development in this promising area of medicinal and agricultural chemistry.

Comparative Biological Activity Data

The biological activity of trifluoromethyl-pyrazole carboxamides is highly dependent on the nature and position of substituents on the pyrazole and carboxamide moieties. The following tables summarize key quantitative data from studies evaluating these compounds as COX inhibitors and antifungal agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Trifluoromethyl-Pyrazole Carboxamide Derivatives
Compound IDR (Aniline Derivative Substituent)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
3a 4-chlorophenyl---
3b 4-bromophenyl0.463.820.12
3d 4-fluorophenyl-4.92-
3g 4-(2-methoxyphenyl)phenyl-2.65-
Ketoprofen (Ref.) --0.1640.21

Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[1][2]

Table 2: In Vitro Antifungal Activity of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives
Compound IDR1 (at pyrazole N1)R2 (on pyridine)EC50 G. zea (µg/mL)EC50 F. oxysporum (µg/mL)EC50 C. mandshurica (µg/mL)EC50 P. infestans (µg/mL)IC50 SDH (µg/mL)
4c 4-chlorophenylH---7.912.5
4g 4-methylphenylH---7.2-
5f 4-chlorophenyl2-chloro----135.3
7a 2,4-dichlorophenylH1.8-8.78.9-
7c 2-chloro-4-fluorophenylH-1.53.6--
7f 2,4-difluorophenylH---6.86.9
Penthiopyrad (Ref.) ------223.9
Carboxin (Ref.) -----117.1-

Data sourced from a study on trifluoromethyl-pyrazole-carboxamide derivatives as potential succinate dehydrogenase inhibitors.[3][4]

Key Structure-Activity Relationship Insights

For Anti-inflammatory Activity (COX Inhibition)

The SAR analysis of trifluoromethyl-pyrazole-carboxamides as COX inhibitors reveals several key features influencing their potency and selectivity.[1]

  • Trifluoromethyl Group: The presence of the CF3 group on the pyrazole ring is crucial, as it enhances lipophilicity, which is thought to promote binding within the hydrophobic pocket of COX enzymes.[1]

  • Pyrazole Core: The electron-rich pyrazole moiety contributes to binding through π–π stacking and π-cation interactions with aromatic and charged residues in the active site.[1]

  • Substituents on the N-phenyl Ring: The nature of the substituent on the aniline-derived phenyl ring significantly impacts activity. For instance, compound 3b , with a bromo-substituent, showed the most potent inhibition of COX-1.[1][2] In contrast, compound 3g , featuring a 2-methoxyphenyl group, demonstrated high selectivity for COX-2.[1][2] This suggests that steric and electronic properties of this substituent are key determinants of potency and isoform selectivity.

For Antifungal Activity (SDH Inhibition)

In the context of antifungal activity, the SAR for these compounds as SDH inhibitors points to different structural requirements.[3][4]

  • Pyridine Moiety: The introduction of a 4-pyridinyl group to the amine moiety of the pyrazole carboxamide structure was found to be beneficial for antifungal activity.[4]

  • Substituents on the N1-phenyl Ring of Pyrazole: The substitution pattern on the phenyl ring at the 1-position of the pyrazole is a critical factor. Dihalogenated phenyl rings, such as in compounds 7a , 7c , and 7f , generally led to excellent antifungal activity against the tested phytopathogenic fungi.[3]

  • Enzyme Inhibition: Several of the synthesized compounds showed potent inhibition of the succinate dehydrogenase enzyme, with IC50 values significantly lower than the commercial fungicide penthiopyrad, indicating their potential as effective SDH inhibitors.[3]

Experimental Methodologies

A summary of the key experimental protocols used to generate the data in this guide is provided below.

Synthesis of Trifluoromethyl-Pyrazole Carboxamides

The general synthetic route involves the coupling reaction of a substituted aniline derivative with a pyrazole-carboxylic acid.[1][2] The synthesized compounds are then purified and characterized using techniques such as FTIR, HRMS, 1H-NMR, and 13C-NMR.[1][2]

In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 isoenzymes is typically evaluated using a commercial COX inhibition assay kit.[1][2] The assay measures the peroxidase activity of the COX enzymes, and the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are determined.

In Vitro Antifungal Activity Assay

The antifungal activity is assessed using a mycelia growth inhibition assay against a panel of phytopathogenic fungi.[5] The compounds are tested at various concentrations, and the EC50 values (the effective concentration required to inhibit 50% of mycelial growth) are calculated.

SDH Enzymatic Activity Assay

The inhibitory effect on the succinate dehydrogenase enzyme is determined by measuring the reduction of a specific substrate. The IC50 values are then calculated to quantify the enzyme inhibition potency of the compounds.[3]

Visualizing the SAR Landscape

The following diagrams illustrate the general workflow for SAR studies of trifluoromethyl-pyrazole carboxamides and a simplified representation of the COX signaling pathway.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization S1 Pyrazole Carboxylic Acid Derivative S3 Coupling Reaction S1->S3 S2 Substituted Aniline Derivative S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 B1 In Vitro Assays (e.g., COX, SDH) S4->B1 Test Compounds B2 Determine IC50 / EC50 Values B1->B2 A1 Identify Active Scaffolds B2->A1 Activity Data A2 Relate Structural Modifications to Activity A1->A2 A3 Design New Analogs A2->A3 A3->S1 Iterative Design

Caption: General workflow for SAR studies of novel compounds.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Trifluoromethyl-Pyrazole Carboxamide Inhibitors Inhibitor->COX

Caption: Simplified COX signaling pathway and point of inhibition.

References

Biological activity of fluorinated pyrazoles compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated pyrazoles versus their non-fluorinated analogs, supported by experimental data. The introduction of fluorine can significantly alter a molecule's physicochemical properties, leading to profound effects on its pharmacological profile, including metabolic stability, binding affinity, and overall potency.

Enhanced Potency Through Fluorination: A Data-Driven Comparison

Quantitative data consistently demonstrates that fluorination can significantly enhance the biological activity of pyrazole derivatives across various therapeutic targets. This enhancement is often attributed to fluorine's unique properties: its high electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) within the target protein's active site, while its introduction can also increase lipophilicity, improving membrane permeability.[1][2]

Cyclooxygenase (COX) Inhibition

Fluorinated pyrazoles have shown remarkable potency as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. In many cases, fluorinated analogs exhibit superior activity compared to their non-fluorinated counterparts and even established drugs like Celecoxib.[3]

Table 1: Comparison of COX-1 and COX-2 Inhibition (IC₅₀, µM)

Compound Substitution COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) for COX-2 Reference
Celecoxib Analog 4-CH₃ (Non-fluorinated) 0.39 0.055 7.09 [3]
Fluorinated Analog 1 4-F >39.4 0.22 >179 [3]
Fluorinated Analog 2 3-CF₃, 4-F - 0.043 - [3]

| TFM-C | 4-CF₃ | - | 11.33 (205x weaker than Celecoxib) | - |[4] |

Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2. Some data points were not available in the cited literature.

Nitric Oxide Synthase (NOS) Inhibition

Fluorine substitution has also been shown to enhance the inhibitory activity of pyrazole derivatives against nitric oxide synthase (NOS) isoenzymes. Enhanced inhibition of inducible NOS (iNOS) is a key target for treating inflammatory conditions.

Table 2: Inhibition of nNOS and iNOS (% Inhibition at 50 µM)

Compound Substitution Pattern nNOS Inhibition (%) iNOS Inhibition (%) Reference
Non-fluorinated Pyrazole Unsubstituted Phenyl 55 58 [5]

| Fluorinated Pyrazole | 3-Fluoro-4-hydroxyphenyl | 45 | 75 |[5] |

Anticancer Activity

The antiproliferative effects of pyrazole derivatives against various cancer cell lines are often magnified by the presence of fluorine atoms. The trifluoromethyl group (-CF₃) is a particularly common substituent used to enhance anticancer potency.

Table 3: Anticancer Cytotoxicity (IC₅₀, µM) | Compound Series | Substitution | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference | |---|---|---|---|---| | Pyrazole-Chalcone Hybrid | Non-fluorinated | 19.9 | 6.0 | 4.2 |[6] | | Pyrazole-Chalcone Hybrid | Fluorinated (e.g., 4-F) | 10.2 | 4.5 | 3.8 |[6] | | Trifluoromethyl Pyrazole 1 | 3-CF₃-phenyldiazenyl | 5.4 | 9.3 | - |[7] | | Trifluoromethyl Pyrazole 2 | 4-methoxy-3-CF₃-phenyl | - | - | - |[8] |

Antimicrobial Activity

Fluorinated pyrazoles have demonstrated significant potential as antimicrobial agents. The introduction of fluorine can lead to lower Minimum Inhibitory Concentrations (MIC) compared to non-fluorinated analogs, indicating greater efficacy.

Table 4: Antimicrobial Activity (MIC, µg/mL) | Compound | Substitution | E. coli | P. aeruginosa | S. aureus | Reference | |---|---|---|---|---| | Non-fluorinated Pyrazole | -C₆H₅ | >100 | >100 | >100 |[9] | | Fluorinated Pyrazole 1 | -2-F-C₆H₄ | 50 | 25 | 50 |[9] | | Fluorinated Pyrazole 2 | -4-F-C₆H₄ | 50 | 25 | 50 |[9] | | Chlorinated Analog | -4-Cl-C₆H₄ | 12.5 | 25 | 25 |[9] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the impact of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) PLA2->AA Releases MembranePhospholipids Membrane Phospholipids MembranePhospholipids->PLA2 Stimulus (e.g., Cytokines) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGES Prostaglandin E Synthase (PGES) PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Pyrazole Fluorinated Pyrazole (e.g., Celecoxib analog) Pyrazole->COX Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of pyrazole compounds on COX enzymes.

G start Start: Prepare Reagents & Compounds prepare_plate Dispense Enzyme (COX-1 or COX-2) & Cofactors to 96-well plate start->prepare_plate add_inhibitor Add Pyrazole Compounds (Fluorinated vs. Non-fluorinated) & Vehicle Control (DMSO) prepare_plate->add_inhibitor pre_incubate Pre-incubate at RT (e.g., 15 min) to allow inhibitor binding add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 10 min) add_substrate->incubate stop_reaction Terminate Reaction (e.g., add HCl) incubate->stop_reaction detect Detect Prostaglandin (e.g., PGE₂) via EIA stop_reaction->detect analyze Calculate % Inhibition & Determine IC₅₀ values detect->analyze end End: Compare Potency analyze->end

Caption: Experimental workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.[10][11]

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and keep it on ice.
  • Reconstitute human recombinant COX-1 and COX-2 enzymes in the reaction buffer.
  • Prepare a solution of heme cofactor in the reaction buffer.
  • Dissolve the substrate, arachidonic acid, in ethanol and then dilute to the final working concentration in the reaction buffer.
  • Dissolve fluorinated and non-fluorinated pyrazole test compounds in DMSO to create stock solutions, then perform serial dilutions to achieve a range of test concentrations.

2. Assay Procedure (96-well plate format):

  • To each well, add 160 µL of reaction buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution.[12]
  • For inhibitor wells, add 10 µL of the diluted test compound. For the "100% activity" control, add 10 µL of DMSO.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
  • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
  • Incubate the plate at 37°C for exactly 10 minutes.[10]
  • Terminate the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl).

3. Detection and Data Analysis:

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of compounds against bacterial strains.[13][14]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate culture (18-24 hours), select several bacterial colonies and suspend them in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[15]
  • Dilute this standardized suspension in MHB to achieve the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Assay Procedure (96-well plate format):

  • Prepare serial two-fold dilutions of the test compounds (fluorinated and non-fluorinated pyrazoles) in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a positive control well (inoculum in MHB without any compound) and a negative/sterility control well (MHB only).
  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.[14]
  • A plate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) for a quantitative assessment of growth inhibition.

Conclusion

References

Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. The compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazole represents a valuable chemical entity within this class. Understanding its cross-reactivity profile is paramount for advancing its potential development, as off-target interactions can lead to unforeseen side effects or reveal new therapeutic opportunities.

This guide provides a comparative framework for evaluating the cross-reactivity of this compound in various biological assays. Due to the limited publicly available experimental data for this specific compound, this guide presents a representative analysis based on the known behavior of structurally related pyrazole derivatives and established industry-standard screening practices. The presented data tables are illustrative examples to guide researchers in their own investigations.

Executive Summary of Biological Activity

Derivatives of this compound, such as 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, have been investigated for a range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. This underscores the therapeutic potential inherent in this chemical scaffold.

Comparative Cross-Reactivity Data

To provide a practical framework for assessing the selectivity of this compound, the following tables present hypothetical, yet representative, data from common cross-reactivity screening panels. These tables are modeled after industry-standard assays, such as the Eurofins SafetyScreen and DiscoverX KINOMEscan panels, and compare the target compound to other hypothetical pyrazole-based inhibitors.

Table 1: Hypothetical Kinase Selectivity Profile

This table illustrates the inhibitory activity of this compound and two comparator pyrazole-based kinase inhibitors against a panel of representative kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM).

Kinase TargetThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
MAP3K14 (NIK)851592
CDK2/CycA12918
JAK28578
p38α258815
VEGFR251065
EGFR<57<5
Src184522

Table 2: Hypothetical Broad Panel Off-Target Profile (GPCRs, Ion Channels, etc.)

This table provides a sample of potential off-target activities against a broader panel of receptors and enzymes, presented as the percentage of inhibition at a 10 µM concentration.

TargetThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
Adenosine A1 Receptor15<52
Dopamine D2 Receptor8312
Histamine H1 Receptor<5557
hERG (potassium channel)12259
COX-135842
COX-2651275
PDE4D29<518

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are methodologies for key assays commonly used in selectivity profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid (for stopping the reaction)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase and the test compound to the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

GPCR Radioligand Binding Assay

This assay determines the affinity of a compound for a G-protein coupled receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Test compound (this compound) dissolved in DMSO

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter plates and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki (inhibitory constant) for the test compound.

Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of a compound on cultured cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (half-maximal cytotoxic concentration).

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of pyrazole-based inhibitors, the following diagrams are provided.

experimental_workflow cluster_kinase Kinase Inhibition Assay cluster_gpcr GPCR Binding Assay cluster_mtt MTT Cytotoxicity Assay k1 Compound Dilution k2 Incubate Kinase + Compound k1->k2 k3 Add Substrate + [γ-³³P]ATP k2->k3 k4 Stop Reaction k3->k4 k5 Filter & Wash k4->k5 k6 Scintillation Counting k5->k6 g1 Compound Dilution g2 Incubate Membranes + Radioligand + Compound g1->g2 g3 Filter & Wash g2->g3 g4 Scintillation Counting g3->g4 m1 Cell Seeding m2 Compound Treatment m1->m2 m3 Add MTT Reagent m2->m3 m4 Solubilize Formazan m3->m4 m5 Measure Absorbance m4->m5 NFkB_pathway LTbR LTβR TRAF2 TRAF2 LTbR->TRAF2 recruits TRAF3 TRAF3 TRAF2->TRAF3 cIAP cIAP1/2 TRAF3->cIAP NIK MAP3K14 (NIK) (Potential Target) cIAP->NIK degradation IKKa IKKα NIK->IKKa phosphorylates p100 p100 IKKa->p100 phosphorylates p52 p52 p100->p52 processing RelB RelB p52->RelB Nucleus Nucleus RelB->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

A Comparative Guide to the Synthesis of Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into the pyrazole scaffold has become a cornerstone in the development of modern pharmaceuticals and agrochemicals. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of synthetic methodologies has been developed to access these valuable compounds. This guide provides a comparative overview of the most prevalent strategies for the synthesis of trifluoromethylated pyrazoles, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research objective.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethylated pyrazoles can be broadly categorized into four main approaches:

  • [3+2] Cycloaddition Reactions: A versatile and widely employed method involving the reaction of a three-atom dipole with a two-atom component to construct the five-membered pyrazole ring.

  • Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds: A classical and robust approach utilizing readily available trifluoromethylated β-diketones or their equivalents and various hydrazine derivatives.

  • Synthesis from other Trifluoromethylated Precursors: Flexible methods that build the pyrazole ring from starting materials already bearing the trifluoromethyl group, such as trifluoromethylated ynones and enynes.

  • Post-cyclization Functionalization: The strategic modification of a pre-formed trifluoromethylated pyrazole ring to introduce further diversity.

The following sections will delve into each of these strategies, presenting comparative data and detailed experimental procedures for key transformations.

[3+2] Cycloaddition Reactions

This approach is highly valued for its ability to construct the pyrazole core with a high degree of control over regioselectivity. The two most common 1,3-dipoles used are trifluoromethylated nitrile imines and 2,2,2-trifluorodiazoethane.

From Trifluoromethylated Nitrile Imines

Trifluoroacetonitrile imines, generated in situ from corresponding hydrazonoyl bromides, react with a variety of dipolarophiles, such as enones, to yield trifluoromethylated pyrazolines, which are then oxidized to the corresponding pyrazoles.[1][2] This method allows for the synthesis of polysubstituted 3-trifluoromethylpyrazoles.[1][2]

Nitrile_Imine_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Sequence Hydrazonoyl Bromide Hydrazonoyl Bromide Nitrile Imine (in situ) Nitrile Imine (in situ) Hydrazonoyl Bromide->Nitrile Imine (in situ) Et3N Chalcone Chalcone Pyrazoline Pyrazoline Chalcone->Pyrazoline Nitrile Imine (in situ)->Pyrazoline + Chalcone [3+2] Cycloaddition Pyrazole Pyrazole Pyrazoline->Pyrazole MnO2 Aromatization

Nitrile Imine [3+2] Cycloaddition Workflow

Table 1: Synthesis of 3-Trifluoromethylpyrazoles via Nitrile Imine Cycloaddition and Oxidation[1]

EntryChalconeHydrazonoyl BromideProductYield of Pyrazoline (%)Yield of Pyrazole (%)
11,3-Diphenylprop-2-en-1-oneN-Phenyl-2,2,2-trifluoroacetohydrazonoyl bromide1,4,5-Triphenyl-3-(trifluoromethyl)-1H-pyrazole9296 (in hexane)
21-(4-Methoxyphenyl)-3-phenylprop-2-en-1-oneN-Phenyl-2,2,2-trifluoroacetohydrazonoyl bromide4-(4-Methoxyphenyl)-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole8593 (in hexane)
31-(4-Nitrophenyl)-3-phenylprop-2-en-1-oneN-Phenyl-2,2,2-trifluoroacetohydrazonoyl bromide4-(4-Nitrophenyl)-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole7889 (in hexane)

Experimental Protocol: Synthesis of 1,4,5-Triphenyl-3-(trifluoromethyl)-1H-pyrazole [1]

  • Step 1: Synthesis of the Pyrazoline Intermediate. To a solution of 1,3-diphenylprop-2-en-1-one (chalcone, 1.0 mmol) and N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 mmol) in dry THF (10 mL) at room temperature is added triethylamine (1.5 mmol). The reaction mixture is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole.

  • Step 2: Aromatization to the Pyrazole. To a solution of the pyrazoline from Step 1 (0.5 mmol) in hexane (10 mL) is added activated manganese dioxide (10 mmol). The mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1,4,5-triphenyl-3-(trifluoromethyl)-1H-pyrazole as a white solid.

From 2,2,2-Trifluorodiazoethane

2,2,2-Trifluorodiazoethane (CF₃CHN₂) is another valuable 1,3-dipole for the synthesis of trifluoromethylated pyrazoles. It can be generated in situ and reacts with various dipolarophiles, including styryl derivatives, in a one-pot [3+2] cycloaddition–isomerization–oxidation sequence to afford 5-aryl-3-trifluoromethylpyrazoles.[3]

Diazoethane_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Sequence CF3CH2NH2*HCl 2,2,2-Trifluoroethylamine Hydrochloride CF3CHN2 (in situ) 2,2,2-Trifluorodiazoethane (in situ) CF3CH2NH2*HCl->CF3CHN2 (in situ) NaNO2, H+ Styrene Styrene Pyrazoline Pyrazoline Styrene->Pyrazoline CF3CHN2 (in situ)->Pyrazoline + Styrene [3+2] Cycloaddition Pyrazole Pyrazole Pyrazoline->Pyrazole Isomerization & Oxidation (air)

Trifluorodiazoethane [3+2] Cycloaddition Workflow

Table 2: One-Pot Synthesis of 5-Aryl-3-trifluoromethylpyrazoles from Styrenes[3]

EntryStyrene DerivativeProductYield (%)
1Styrene5-Phenyl-3-(trifluoromethyl)-1H-pyrazole72
24-Methylstyrene5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole75
34-Chlorostyrene5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole68
44-Methoxystyrene5-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole65

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole [3]

To a solution of 2,2,2-trifluoroethylamine hydrochloride (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (1 mL) at 0 °C is added a solution of sodium nitrite (1.2 mmol) in water (1 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes. Then, styrene (1.2 mmol) and ceric ammonium nitrate (CAN, 0.1 mmol) are added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours under an air atmosphere. The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds

This classical approach involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, with a hydrazine derivative. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and provides a straightforward route to a wide range of N-substituted and unsubstituted trifluoromethylated pyrazoles.

Dicarbonyl_Condensation cluster_start Starting Materials cluster_reaction Reaction Sequence CF3-Diketone Trifluoromethylated 1,3-Diketone Condensation Adduct Condensation Adduct CF3-Diketone->Condensation Adduct + Hydrazine Hydrazine Hydrazine Hydrazine->Condensation Adduct Pyrazole Pyrazole Condensation Adduct->Pyrazole Cyclization & Dehydration

1,3-Dicarbonyl Condensation Workflow

Table 3: Synthesis of Trifluoromethylated Pyrazoles from 1,3-Diketones

EntryTrifluoromethylated 1,3-DiketoneHydrazine DerivativeProductYield (%)Reference
14,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydrazine hydrate5-Phenyl-3-(trifluoromethyl)-1H-pyrazole95[4]
21,1,1-Trifluoro-2,4-pentanedionePhenylhydrazine1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole88[4]
34,4,4-Trifluoro-1-(thien-2-yl)-1,3-butanedioneHydrazine hydrate5-(Thien-2-yl)-3-(trifluoromethyl)-1H-pyrazole92[4]

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole [4]

To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The reaction mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by recrystallization or column chromatography to afford 5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Synthesis from other Trifluoromethylated Precursors

This category encompasses a variety of methods that utilize trifluoromethylated building blocks other than 1,3-dicarbonyls. A notable example is the reaction of trifluoromethylated ynones with hydrazines.

From Trifluoromethylated Ynones

Trifluoromethylated ynones are versatile precursors that can react with hydrazines to afford trifluoromethylated pyrazoles with high regioselectivity. The reaction is often catalyzed by a transition metal, such as silver.[5]

Ynone_Cyclization cluster_start Starting Materials cluster_reaction Reaction Sequence CF3-Ynone Trifluoromethylated Ynone Michael Adduct Michael Adduct CF3-Ynone->Michael Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine Hydrazine->Michael Adduct Pyrazole Pyrazole Michael Adduct->Pyrazole Intramolecular Cyclization

Ynone Cyclization Workflow

Table 4: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles from CF₃-Ynones[5]

EntryTrifluoromethylated YnoneHydrazine DerivativeProductYield (%)
14,4,4-Trifluoro-1-phenylbut-2-yn-1-onePhenylhydrazine1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole98
21-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-onePhenylhydrazine5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole95
34,4,4-Trifluoro-1-phenylbut-2-yn-1-oneMethylhydrazine1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole92

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole [5]

To a solution of 4,4,4-trifluoro-1-phenylbut-2-yn-1-one (1.0 mmol) and phenylhydrazine (1.1 mmol) in dichloromethane (5 mL) is added silver triflate (AgOTf, 5 mol%). The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.

Post-cyclization Functionalization

The direct functionalization of a pre-existing trifluoromethylated pyrazole ring is a powerful strategy for late-stage diversification. Regioselective lithiation followed by quenching with an electrophile is a common method to achieve this.

Post_Functionalization cluster_start Starting Material cluster_reaction Reaction Sequence CF3-Pyrazole Trifluoromethylated Pyrazole Lithiated Pyrazole Lithiated Pyrazole CF3-Pyrazole->Lithiated Pyrazole n-BuLi or LDA (Lithiation) Functionalized Pyrazole Functionalized Pyrazole Lithiated Pyrazole->Functionalized Pyrazole + Electrophile (E+) (Quenching)

Post-cyclization Functionalization Workflow

Table 5: Regioselective Functionalization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

EntryElectrophileProductPosition of FunctionalizationYield (%)Reference
1DMFThis compound-5-carbaldehyde585[6]
2CO₂This compound-5-carboxylic acid578[6]
3I₂5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole592[6]

Experimental Protocol: Synthesis of this compound-5-carbaldehyde [6]

To a solution of this compound (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. N,N-Dimethylformamide (DMF, 1.5 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford this compound-5-carbaldehyde.

Conclusion

The synthesis of trifluoromethylated pyrazoles is a rich and evolving field, with each methodology offering distinct advantages. [3+2] cycloaddition reactions provide excellent control over regioselectivity and are amenable to the construction of highly substituted pyrazoles. The classical condensation of 1,3-dicarbonyl compounds remains a reliable and straightforward approach. Syntheses from other trifluoromethylated precursors, such as ynones, offer alternative pathways with high efficiency. Finally, post-cyclization functionalization allows for the late-stage introduction of chemical diversity. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This guide provides the necessary comparative data and procedural details to make an informed decision for the successful synthesis of these important heterocyclic compounds.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific, publicly available validated analytical methods for the quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in complex matrices. Therefore, this guide presents a hypothetical comparison of two common and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental protocols and data are representative examples based on established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines to serve as a practical template.[1][2][3][4][5][6][7][8][9][10]

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[11][12] Accurate quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This guide provides a comparative overview of two powerful analytical techniques, GC-MS and LC-MS/MS, for the determination of this compound, along with detailed hypothetical validation data to aid researchers in selecting an appropriate method.

Hypothetical Analytical Methods and Validation

Two primary methods are proposed for the quantification of this compound:

  • Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The validation of these hypothetical methods is designed to meet the rigorous standards set by international regulatory bodies.[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6]

Experimental Protocols
  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

    • Add 50 µL of 1 M sodium carbonate solution to basify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (Splitless)

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Detection Mode: Selected Ion Monitoring (SIM)

      • m/z for this compound: (Hypothetical ions based on fragmentation)

      • m/z for IS: (Hypothetical ions for a deuterated standard)

  • Sample Preparation: Protein Precipitation (PPT)

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

    • Transfer 200 µL of the supernatant to a 96-well plate.

    • Dilute with 200 µL of water containing 0.1% formic acid.

    • Inject directly into the LC-MS/MS system.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ (or equivalent)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition for Analyte: (Hypothetical precursor > product ions)

      • MRM Transition for IS: (Hypothetical precursor > product ions)

Data Presentation: Method Validation Summary

The following tables summarize the hypothetical quantitative data from the validation of the GC-MS and LC-MS/MS methods, based on FDA and ICH guidelines.[1][7][8][10]

Table 1: Linearity and Range

ParameterMethod A (GC-MS)Method B (LC-MS/MS)Acceptance Criteria
Calibration Range5 - 1000 ng/mL0.5 - 500 ng/mL-
Regression ModelLinear, 1/x weightingLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Mean Accuracy of Calibrators96.8% - 103.5%98.2% - 101.7%85-115% (80-120% for LLOQ)

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method A (GC-MS)Method B (LC-MS/MS)Acceptance Criteria
Accuracy (%) | Precision (%RSD) Accuracy (%) | Precision (%RSD) Accuracy: ±15% of nominal | Precision: ≤15% RSD
LLOQ5104.2 | 8.9--
LLOQ0.5-102.5 | 11.2Accuracy: ±20% | Precision: ≤20% RSD
Low QC1598.7 | 6.51.599.1 | 7.8
Mid QC150101.3 | 4.2150100.8 | 5.1
High QC75097.5 | 5.840098.6 | 6.3

Table 3: Recovery and Matrix Effect

ParameterMethod A (GC-MS)Method B (LC-MS/MS)Acceptance Criteria
Extraction Recovery (%) Consistent and reproducible
Low QC85.292.5-
Mid QC88.194.1-
High QC86.593.7-
Matrix Effect (%CV) Not typically assessed in GC-MS< 10%%CV ≤ 15%

Comparison of Methods

FeatureMethod A (GC-MS)Method B (LC-MS/MS)
Sensitivity Lower (LLOQ ~5 ng/mL)Higher (LLOQ ~0.5 ng/mL)
Throughput Lower (longer run times, more sample prep)Higher (faster chromatography, simpler prep)
Selectivity Good, relies on chromatographic separation and mass-to-charge ratio.Excellent, relies on precursor and product ion fragmentation.
Robustness Generally robust, but inlet and column can be susceptible to contamination from complex matrices.Highly robust, with modern UHPLC systems and ESI sources.
Sample Preparation More complex (LLE), requires solvent evaporation and reconstitution.Simpler and faster (PPT), amenable to automation.
Cost Lower initial instrument cost.Higher initial instrument cost.
Applicability Suitable for volatile and thermally stable compounds.Broad applicability to a wide range of compound polarities and stabilities.

Mandatory Visualizations

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Validation Protocol cluster_3 Reporting Dev_Objective Define Analytical Target Profile (ATP) Dev_Selection Select Analytical Technique (e.g., LC-MS/MS) Dev_Objective->Dev_Selection Dev_Optimization Optimize Sample Prep & Instrumental Parameters Dev_Selection->Dev_Optimization Proto_Plan Prepare Validation Protocol Document Dev_Optimization->Proto_Plan Proto_Define Define Validation Parameters & Acceptance Criteria Proto_Define->Proto_Plan Exec_Specificity Specificity / Selectivity Exec_Linearity Linearity & Range Exec_Accuracy Accuracy Exec_Precision Precision (Repeatability & Intermediate) Exec_LOQ Limit of Quantitation (LOQ) Exec_Recovery Recovery & Matrix Effect Exec_Stability Stability Report_Compile Compile Data Exec_Stability->Report_Compile Report_Final Generate Validation Report Report_Compile->Report_Final Report_SOP Write Standard Operating Procedure (SOP) Report_Final->Report_SOP

Caption: A logical workflow for analytical method validation.

G Sample Preparation Workflow Comparison cluster_GC Method A: GC-MS (LLE) cluster_LC Method B: LC-MS/MS (PPT) GC_Start Plasma Sample (100 µL) + IS GC_Basify Add 1M Sodium Carbonate GC_Start->GC_Basify GC_Extract Add MTBE & Vortex GC_Basify->GC_Extract GC_Centrifuge Centrifuge GC_Extract->GC_Centrifuge GC_Separate Transfer Organic Layer GC_Centrifuge->GC_Separate GC_Evaporate Evaporate to Dryness GC_Separate->GC_Evaporate GC_Reconstitute Reconstitute in Ethyl Acetate GC_Evaporate->GC_Reconstitute GC_Inject Inject into GC-MS GC_Reconstitute->GC_Inject LC_Start Plasma Sample (100 µL) + IS LC_Precipitate Add Acetonitrile (0.1% FA) LC_Start->LC_Precipitate LC_Vortex Vortex LC_Precipitate->LC_Vortex LC_Centrifuge Centrifuge LC_Vortex->LC_Centrifuge LC_Supernatant Transfer Supernatant LC_Centrifuge->LC_Supernatant LC_Dilute Dilute with Water (0.1% FA) LC_Supernatant->LC_Dilute LC_Inject Inject into LC-MS/MS LC_Dilute->LC_Inject

Caption: A comparison of sample preparation workflows.

Conclusion

Both GC-MS and LC-MS/MS are viable techniques for the quantification of this compound in complex matrices. The choice between the two methods will depend on the specific requirements of the study.

  • LC-MS/MS is the superior choice when high sensitivity, high throughput, and minimal sample preparation are required, which is typical for regulated bioanalysis in drug development. Its robustness and broad applicability make it the industry standard.

  • GC-MS may be a suitable, cost-effective alternative if the required sensitivity is within its achievable range and if the laboratory has existing expertise and instrumentation. However, the more involved sample preparation and potential for matrix interference should be carefully considered.

Ultimately, the analytical method must be validated to demonstrate that it is fit for its intended purpose, ensuring the generation of reliable and reproducible data for crucial decision-making in research and development.[6]

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, ensuring compliance and minimizing risk.

The disposal of this compound is governed by its classification as a hazardous material. Therefore, it must be handled and disposed of in accordance with all applicable local, state, and federal regulations. Discharge into the environment should be strictly avoided[1].

Immediate Steps for Waste Handling and Collection

Proper containment and labeling are the first steps in the safe disposal process.

  • Containment: Spilled or waste material should be carefully swept up and shoveled into a suitable, closed container for disposal[2][3]. Use inert absorbent material to soak up any liquid residues[4].

  • Labeling: Clearly label the container with the chemical name and any associated hazard warnings.

  • Storage: Keep the waste container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents[3][4].

Disposal Protocol

The disposal of this compound waste must be managed by a licensed and approved waste disposal facility.

  • Hazardous Waste Classification: This chemical is classified as hazardous waste. Its disposal must adhere to the European Directives on waste and hazardous waste, as well as local regulations[4].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Contaminated Packaging: Any packaging that has come into contact with this compound should also be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point[4].

Safety and Handling Precautions for Disposal

Adherence to safety protocols is paramount when handling this chemical for disposal.

Precaution CategorySpecific ActionSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (goggles conforming to EN 166 or OSHA 29 CFR 1910.133).[2]
Ventilation Ensure adequate ventilation, especially in confined areas. Use only under a chemical fume hood.[2][4]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[1][4]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste this compound Generated collect Collect Waste in a Suitable, Labeled, Closed Container start->collect store Store in a Dry, Cool, Well-Ventilated Area collect->store spill In Case of Spill, Sweep Up and Place in Container spill->collect contact Contact Licensed Hazardous Waste Disposal Service store->contact transport Arrange for Professional Collection and Transport contact->transport dispose Final Disposal at an Approved Treatment and Disposal Facility transport->dispose end End: Proper Disposal Complete dispose->end

References

Navigating the Safe Handling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

When working with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, it is crucial to assume it may present hazards including skin irritation, serious eye irritation, respiratory tract irritation, and potential toxicity if swallowed.[1][2] The trifluoromethyl group is generally stable; however, the overall reactivity and toxicity are determined by the entire molecule.[3] Therefore, stringent adherence to safety measures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical safety goggles and face shieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and changed frequently.[1]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material, and shoes must be fully enclosed.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound, including weighing, transferring, and experimental use, must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is critical for safely managing this compound in the laboratory.

Preparation and Engineering Controls:
  • Work Area: All manipulations must be performed within a properly functioning chemical fume hood.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[5]

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage.

Handling Procedures:
  • Weighing and Transferring:

    • Perform these tasks in a fume hood to avoid inhalation of any dust or vapors.

    • Use non-sparking tools.[1]

  • Experimentation:

    • Keep all reaction vessels containing the compound within the fume hood.

    • Avoid contact with skin and eyes.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling.[4][5]

Storage:
  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed, and clearly labeled containers for disposal.[1][2]

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, filter paper, and containers, should be disposed of as hazardous waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound A Preparation - Don PPE - Prepare Fume Hood B Handling - Weighing & Transfer - Experimentation A->B C Storage - Cool, Dry, Ventilated - Tightly Closed Container B->C Post-Experiment D Decontamination - Clean Work Area - Decontaminate Equipment B->D G Emergency Event B->G C->G E Waste Collection - Segregate Waste - Label Container D->E D->G F Disposal - Follow Regulations - Use Licensed Contractor E->F H First Aid & Spill Response G->H

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.